2-Chloro-3-nitrobenzoate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H3ClNO4- |
|---|---|
Molecular Weight |
200.55 g/mol |
IUPAC Name |
2-chloro-3-nitrobenzoate |
InChI |
InChI=1S/C7H4ClNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11)/p-1 |
InChI Key |
JRQDVRIQJJPHEQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
2-Chloro-3-nitrobenzoic acid physical and chemical properties
Technical Monograph: 2-Chloro-3-nitrobenzoic Acid Role: Versatile Synthon & Critical Pharmaceutical Impurity CAS: 3970-35-2[1]
Executive Summary
2-Chloro-3-nitrobenzoic acid is a disubstituted benzoic acid derivative characterized by high electrophilicity at the 2-position. While often overshadowed by its isomer (2-chloro-5-nitrobenzoic acid), the 3-nitro variant serves a distinct and critical role in pharmaceutical chemistry. It is widely recognized as Mesalazine Impurity Q (EP Impurity), making its detection and control vital for regulatory compliance in gastroenterology drug development. Furthermore, its unique substitution pattern—where the halogen is flanked by two electron-withdrawing groups (carboxyl and nitro)—renders it a highly reactive scaffold for Nucleophilic Aromatic Substitution (SNAr), enabling the synthesis of complex nitrogen heterocycles.[2]
Physicochemical Profile
The compound exhibits properties typical of electron-deficient aromatic acids. Its acidity is significantly higher than benzoic acid (pKa 4.[2]2) due to the synergistic inductive and resonance effects of the ortho-chloro and meta-nitro groups.
| Property | Value / Description | Context for Application |
| Appearance | White to cream-yellow powder | Green cast often indicates trace nitro-reduction or metal contamination. |
| Melting Point | 183 – 187 °C | Sharp melting range indicates high purity; broadens significantly with regioisomers.[2] |
| pKa | 2.02 (at 25°C) | Highly acidic.[2] Exists as an anion at physiological pH; requires pH < 1.5 for extraction into organic solvents.[2] |
| Solubility | Soluble: Methanol, DMF, DMSOInsoluble: Water | High solubility in polar aprotic solvents facilitates SNAr reactions.[2] |
| LogP | ~1.9 (Predicted) | Moderate lipophilicity allows for standard reverse-phase HPLC retention. |
Synthesis & Purity Control
The Regioselectivity Challenge
Direct nitration of 2-chlorobenzoic acid is not recommended for synthesizing this isomer.[2] The carboxyl group directs meta (position 3), while the chlorine directs ortho/para (positions 3 and 5). However, steric hindrance at the 3-position (sandwiched between Cl and COOH) heavily favors the formation of 2-chloro-5-nitrobenzoic acid as the major product.
Preferred Route: Oxidation of 2-Chloro-3-nitrotoluene
To ensure regiochemical purity, the synthesis must start with the pre-functionalized scaffold 2-chloro-3-nitrotoluene . Oxidation of the methyl group preserves the aromatic substitution pattern.[2]
Figure 1: Regioselective synthesis pathway avoiding isomer mixtures common in direct nitration.
Experimental Protocol: KMnO₄ Oxidation
Standardized methodology for laboratory scale (10g basis).
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer and reflux condenser.
-
Reagent Load: Charge 2-chloro-3-nitrotoluene (10.0 g, 58 mmol), water (200 mL), and Potassium Permanganate (KMnO₄, 23.0 g, 145 mmol, 2.5 eq).
-
Reaction: Heat to reflux (approx. 100°C) with vigorous stirring. The purple color will fade to brown (MnO₂ precipitate). Monitor by TLC (fading of non-polar starting material).[3]
-
Note: If purple color persists after 4 hours, add small amounts of ethanol to quench excess oxidant.[2]
-
-
Filtration: Filter the hot mixture through a Celite pad to remove insoluble MnO₂. Wash the pad with hot water (2 x 50 mL).[2]
-
Precipitation: Cool the clear filtrate to 0-5°C. Slowly add concentrated HCl until pH reaches ~1.0. A white/cream precipitate will form immediately.[2]
-
Isolation: Filter the solid, wash with ice-cold water (to remove inorganic salts), and dry in a vacuum oven at 50°C.
Chemical Reactivity & Functionalization
The 2-chloro-3-nitrobenzoic acid scaffold is a "loaded spring" for reactivity. The chlorine atom is activated for displacement by the strong electron-withdrawing effect of the ortho-nitro group and the ortho-carboxyl group.
Figure 2: Divergent reactivity profile.[2] The SnAr pathway is particularly favored due to dual ortho-activation.
Key Reaction: Nucleophilic Aromatic Substitution (SNAr)
Unlike chlorobenzene, which requires harsh conditions for amination, 2-chloro-3-nitrobenzoic acid reacts with ammonia or primary amines under mild heating.[2]
-
Mechanism: Formation of a Meisenheimer complex stabilized by the nitro group.[2][4]
-
Application: Synthesis of 2-amino-3-nitrobenzoic acid , a precursor for quinazolines and benzodiazepines.
Pharmaceutical Application: Mesalazine Impurity Q
In the development of Mesalazine (5-aminosalicylic acid), impurity profiling is critical.[2] 2-Chloro-3-nitrobenzoic acid is designated as Impurity Q in the European Pharmacopoeia (EP).[1][5]
-
Origin: It arises during the synthesis of Mesalazine precursors if chlorination occurs alongside nitration, or via degradation of specific chlorinated intermediates.[2]
-
Detection:
-
Method: Reverse Phase HPLC (C18 column).[2]
-
Mobile Phase: Acidified water/Methanol gradient (to suppress ionization of the carboxylic acid and increase retention).[2]
-
Significance: Due to its potential mutagenicity (nitroaromatic compound), it must be controlled to typically < 0.15% levels in the final API.
-
References
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National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 19870, 2-Chloro-3-nitrobenzoic acid. Retrieved from [Link]
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Pharmaffiliates. (2025). Mesalazine Impurity Q Standards. Retrieved from [Link][2][3][6]
-
Organic Syntheses. (1927).[2] Oxidation of Side Chains: General Methods. (Adapted protocol for nitrotoluene oxidation). Retrieved from [Link][2]
- European Pharmacopoeia.Mesalazine Monograph: Impurity Profile.
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Navigating the Solubility Landscape of 2-Chloro-3-Nitrobenzoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-3-nitrobenzoate, a key intermediate in pharmaceutical synthesis. While quantitative solubility data for this specific molecule is not extensively published, this document synthesizes foundational principles of solubility, qualitative experimental observations, and robust methodologies to empower researchers in their formulation and process development endeavors. We delve into the molecular factors governing the solubility of this compound and present a detailed protocol for its empirical determination, ensuring a self-validating system for data generation.
Introduction: The Significance of Solubility in Drug Development
The journey of a drug molecule from a laboratory curiosity to a clinical reality is paved with numerous physicochemical challenges, with solubility being a primary hurdle. For active pharmaceutical ingredients (APIs) and their intermediates, such as 2-chloro-3-nitrobenzoate, understanding their behavior in various solvents is paramount. Solubility dictates the efficiency of purification, the feasibility of formulation strategies, and ultimately, the bioavailability of the final drug product. This guide serves as a foundational resource for scientists and researchers navigating the complexities of solubilizing 2-chloro-3-nitrobenzoate in organic media.
Molecular Profile of 2-Chloro-3-Nitrobenzoate and Predicted Solubility Behavior
The solubility of a compound is intrinsically linked to its molecular structure. 2-Chloro-3-nitrobenzoate (C₇H₄ClNO₄) possesses a unique combination of functional groups that dictate its interactions with different solvents[1].
-
Benzoic Acid Backbone: The carboxylic acid group (-COOH) is capable of acting as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents.
-
Aromatic Ring: The benzene ring is hydrophobic, favoring interactions with nonpolar or aromatic solvents.
-
Chloro and Nitro Substituents: The electron-withdrawing nature of the chloro and nitro groups influences the overall polarity and crystal lattice energy of the molecule[2]. These bulky substituents may also sterically hinder solvation[2].
Based on these features, a nuanced solubility profile is anticipated. A delicate balance between the polar carboxylic acid group and the less polar substituted aromatic ring will govern its solubility in any given solvent. The principle of "like dissolves like" provides a useful, albeit simplified, starting point for solvent selection.
Qualitative Solubility of 2-Chloro-3-Nitrobenzoate
While precise quantitative data is sparse in publicly available literature, qualitative assessments provide valuable initial guidance for solvent screening. Experimental observations indicate the following solubility profile for 2-chloro-3-nitrobenzoate[3]:
| Solvent | Qualitative Solubility |
| N,N-Dimethylformamide (DMF) | Very Soluble |
| Methanol | Soluble |
| Glacial Acetic Acid | Sparingly Soluble |
| Chloroform | Very Slightly Soluble |
| Water | Practically Insoluble |
These observations align with the expected behavior. The high solubility in DMF, a polar aprotic solvent, can be attributed to strong dipole-dipole interactions. Methanol, a polar protic solvent, can engage in hydrogen bonding with the carboxylic acid group. The limited solubility in the less polar chloroform and the near-insolubility in water highlight the influence of the hydrophobic aromatic ring and the chloro substituent[3][4].
Experimental Determination of Solubility: A Self-Validating Protocol
Given the absence of extensive quantitative data, an empirical determination of solubility is often necessary. The following protocol outlines a robust gravimetric method, which is a reliable and widely used technique for this purpose[5].
Principle
This method involves the preparation of a saturated solution of 2-chloro-3-nitrobenzoate in the solvent of interest at a controlled temperature. A known volume of the saturated supernatant is then evaporated to dryness, and the mass of the dissolved solute is determined.
Materials and Equipment
-
2-Chloro-3-nitrobenzoate (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes (Class A)
-
Analytical balance (readable to 0.0001 g)
-
Vials with solvent-resistant caps
-
Oven or vacuum oven
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of 2-chloro-3-nitrobenzoate to a vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. The excess solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system should be continuously agitated during this time.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vial to stand undisturbed in the thermostatic bath for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a precise volume of the clear supernatant (e.g., 5.00 mL) using a calibrated volumetric pipette. To avoid disturbing the sediment, it is advisable to use a syringe fitted with a 0.22 µm filter. This step is critical to remove any undissolved microparticles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered supernatant to a pre-weighed, clean, and dry vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
The solubility (S) can be calculated using the following formula:
S (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant withdrawn (L)
-
Self-Validation and Quality Control
-
Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should plateau.
-
Reproducibility: The experiment should be performed in triplicate to ensure the precision of the results.
-
Purity of Compound: The purity of the 2-chloro-3-nitrobenzoate should be confirmed by an appropriate analytical method (e.g., HPLC, melting point) prior to the experiment.
Experimental Workflow Diagram
Caption: Gravimetric method workflow for solubility determination.
Factors Influencing Solubility: A Deeper Dive
Several factors can significantly impact the solubility of 2-chloro-3-nitrobenzoate in organic solvents. A thorough understanding of these is crucial for experimental design and data interpretation.
-
Temperature: For most solid solutes, solubility increases with temperature[6][7]. This endothermic process can be leveraged during recrystallization for purification. The extent of this temperature dependence, however, varies between different solute-solvent systems.
-
Solvent Polarity: As demonstrated by the qualitative data, the polarity of the solvent is a key determinant. A systematic screening of solvents across a polarity spectrum can help identify the optimal medium for a specific application.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor will strongly influence its interaction with the carboxylic acid moiety of 2-chloro-3-nitrobenzoate. Protic solvents like alcohols can form strong hydrogen bonds, enhancing solubility[8].
-
Crystal Polymorphism: The existence of different crystalline forms (polymorphs) of 2-chloro-3-nitrobenzoate can lead to variations in solubility. The most stable polymorph will generally exhibit the lowest solubility. It is therefore important to characterize the solid form being used.
Conclusion and Future Directions
While a comprehensive quantitative solubility database for 2-chloro-3-nitrobenzoate in a wide array of organic solvents is not yet readily available, this guide provides the necessary theoretical framework and practical tools for researchers to generate this critical data. The interplay of the compound's structural features necessitates an empirical approach to solubility determination. By following the detailed protocol and considering the influential factors outlined herein, scientists in drug development and related fields can make informed decisions regarding solvent selection, process optimization, and formulation design. Future work should focus on the systematic generation and publication of quantitative solubility data for this and other important pharmaceutical intermediates to create a more robust knowledge base for the scientific community.
References
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Solubility of Things. (n.d.). 2-Chloro-4-nitrobenzoic acid. Retrieved from [Link]
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ASCE Library. (n.d.). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2). Retrieved from [Link]
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Stenutz. (n.d.). 2-chloro-3-nitrobenzoic acid. Retrieved from [Link]
- Zhang, C., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
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SDI. (n.d.). 4-Chloro-3-Nitro Benzoic Acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-3-nitrobenzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]
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ResearchGate. (n.d.). Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Chloro-5-nitrobenzoic acid (CAS 2516-96-3). Retrieved from [Link]
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UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]
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ResearchGate. (2024, July 1). 2-Methyl-3-nitrobenzoic acid solubility in fourteen mono-solvents: Determination, correlation, hansen solubility parameter, interactions and thermodynamic analysis. Retrieved from [Link]
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Chemistry LibreTexts. (2022, June 8). 13.3: Factors Affecting Solubility. Retrieved from [Link]
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Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
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A Senior Application Scientist's Guide to 2-Chloro-3-nitrobenzoate: A Cornerstone Building Block in Modern Organic Synthesis
For the discerning researcher in organic synthesis and drug development, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the vast arsenal of available building blocks, 2-chloro-3-nitrobenzoate and its parent acid stand out as exceptionally versatile scaffolds. The strategic placement of three distinct functional groups—a carboxylic acid (or its ester), a chloro group, and a nitro group—on an aromatic ring creates a molecule primed for a diverse array of chemical transformations. This guide provides an in-depth exploration of 2-chloro-3-nitrobenzoate, moving beyond simple protocols to elucidate the chemical principles that make it an indispensable tool in the synthesis of complex molecular architectures.
Molecular Profile and Strategic Importance
At its core, the utility of 2-chloro-3-nitrobenzoic acid lies in the orthogonal reactivity of its functional groups. The electron-withdrawing nature of the nitro and chloro groups, as well as the carboxylic acid, deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr).[1][2] This electronic arrangement is the key to its role as a versatile synthetic intermediate.
Table 1: Physicochemical Properties of 2-Chloro-3-nitrobenzoic Acid
| Property | Value | Source |
| CAS Number | 3970-35-2 | [3] |
| Molecular Formula | C₇H₄ClNO₄ | [4] |
| Molecular Weight | 201.56 g/mol | [3][4] |
| Appearance | White to light yellow crystalline powder | N/A |
| Melting Point | 183-187 °C | [3] |
| SMILES | C1=CC(=C(C(=C1)[O-])Cl)C(=O)O | [4] |
| InChIKey | JRQDVRIQJJPHEQ-UHFFFAOYSA-N | [4] |
The true synthetic potential is often unlocked upon conversion to its ester form, typically methyl 2-chloro-3-nitrobenzoate. This modification protects the carboxylic acid from unwanted side reactions and enhances solubility in organic solvents, making it a workhorse intermediate in both pharmaceutical and agrochemical research.[5]
Caption: Functional group interplay in 2-chloro-3-nitrobenzoic acid.
Core Synthetic Transformations: A Mechanistic Perspective
The strategic value of 2-chloro-3-nitrobenzoate is realized through a series of high-yield, predictable transformations. Understanding the causality behind these reactions is paramount for troubleshooting and adaptation in novel synthetic routes.
The primary mode of reactivity for this building block is SNAr at the C2 position. The strong electron-withdrawing nitro group at the ortho position, along with the carboxylate group at the meta position, stabilizes the negatively charged Meisenheimer complex intermediate, thereby facilitating the displacement of the chloride leaving group.
Causality: The rate and success of the SNAr reaction are directly tied to the stability of the Meisenheimer intermediate. The nitro group's ability to delocalize the negative charge through resonance is the dominant activating factor. This makes reactions with a wide range of nucleophiles (amines, alkoxides, thiolates) highly efficient.
Caption: Generalized workflow for SNAr reactions.
A prime example of this reactivity is its use in microwave-promoted Ullmann condensations with aminopyridines, demonstrating its utility in constructing C-N bonds for complex heterocyclic systems.[3]
The nitro group serves not only as an activating group for SNAr but also as a synthetic handle for the introduction of an amine functionality. This transformation is fundamental to many synthetic pathways, particularly in the generation of pharmacologically relevant scaffolds.
Causality: A variety of reducing agents can be employed, with the choice depending on the presence of other reducible functional groups. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reduction with metals in acidic media (e.g., SnCl₂, Fe/HCl). The resulting 2-chloro-3-aminobenzoate is a key precursor for building bicyclic systems.
A powerful application of 2-chloro-3-nitrobenzoate derivatives is in the synthesis of benzisoxazoles, a privileged scaffold in medicinal chemistry.[6] This transformation elegantly combines the key reactivities of the molecule.
Workflow:
-
Reduction: The nitro group of a 2-substituted-3-nitrobenzoate is partially reduced to a hydroxylamine. This step is critical and requires careful control to avoid over-reduction to the amine.[6]
-
Cyclization: The intermediate hydroxylamine undergoes intramolecular cyclization. The proximate ester or carboxylic acid is attacked by the nucleophilic hydroxylamine, leading to the formation of the benzisoxazolone ring system.[6]
Caption: Key steps in the synthesis of benzisoxazolones.
This methodology provides straightforward access to a diverse range of 2,1-benzisoxazolones, which are precursors to compounds with potential antibacterial properties.[6]
Experimental Protocols: Self-Validating Methodologies
The trustworthiness of a synthetic protocol lies in its reproducibility and clarity. The following methods are presented with the necessary detail to ensure successful implementation.
This procedure details the formation of Methyl 2-chloro-3-nitrobenzoate, a more versatile intermediate for subsequent reactions.
Rationale: The use of a strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using methanol as the solvent, ensuring a large excess of the nucleophile.
Step-by-Step Methodology:
-
To a solution of 2-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol) in methanol (80 mL), add concentrated sulfuric acid (2.0 mL) dropwise with stirring.[7]
-
Heat the reaction mixture to reflux and stir overnight.[7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the mixture and remove the methanol under reduced pressure.[7]
-
Add water to the residue and extract with ethyl acetate (3 x 50 mL).[7]
-
Wash the combined organic phases sequentially with water, saturated sodium bicarbonate solution, and saturated brine.[7]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the product.[7]
This protocol demonstrates the selective nucleophilic substitution of the chloro group with ammonia, a key step in the synthesis of intermediates for drugs like Candesartan and Azilsartan.[8]
Rationale: While the chloro group is activated for SNAr, forcing conditions (high pressure and temperature) are often required for amination with ammonia. The reaction is typically performed in an autoclave to achieve the necessary conditions safely. The resulting product is an important intermediate for building more complex heterocyclic systems.[8]
Step-by-Step Methodology: Note: This reaction is typically performed under pressure and requires specialized equipment.
-
Charge a pressure vessel with 2-chloro-3-nitrobenzoic acid and an aqueous ammonia solution.
-
Seal the vessel and heat to the specified temperature (e.g., 120-150 °C) while monitoring the internal pressure.
-
Maintain the reaction at temperature for several hours until TLC or HPLC analysis indicates complete consumption of the starting material.
-
Cool the vessel to room temperature and carefully vent any excess pressure.
-
Acidify the reaction mixture to precipitate the 2-amino-3-nitrobenzoic acid product.[8]
-
Filter the solid, wash with cold water, and dry to obtain the crude product, which can be further purified by recrystallization.
Applications in Drug Discovery and Agrochemicals
The derivatives of 2-chloro-3-nitrobenzoate are not merely academic curiosities; they are pivotal intermediates in the synthesis of commercially significant molecules.
-
Pharmaceuticals: 2-Amino-3-nitrobenzoic acid is a key intermediate in the synthesis of benzimidazole-class drugs, including the antihypertensives Candesartan and Azilsartan.[8] The core scaffold is also being investigated for its potential in developing novel antibacterial and anti-inflammatory agents.[9]
-
Agrochemicals: Methyl 2-chloro-3-nitrobenzoate is used to prepare benzothiadiazole derivatives that function as potent agrochemical microbicides, contributing to crop protection.[5][7]
Spectroscopic Data and Safety
Accurate characterization is essential for verifying the identity and purity of synthesized compounds.
Table 2: Key Spectroscopic Data for 2-Chloro-3-nitrobenzoates
| Data Type | 2-Chloro-3-nitrobenzoic Acid | Interpretation |
| IR (cm⁻¹) | ~1710 (C=O, acid), 1540-1530 (asymm. NO₂), 1360-1350 (symm. NO₂) | The strong carbonyl stretch is characteristic of the carboxylic acid. The two distinct bands for the nitro group are also key identifiers.[10] |
| ¹H NMR | Signals in the aromatic region (downfield) | The electron-withdrawing groups deshield the aromatic protons, shifting them downfield.[2] |
| ¹³C NMR | Carbonyl carbon at ~164 ppm | The carbonyl carbon is significantly deshielded. The aromatic region will show distinct signals for the substituted carbons.[2] |
Safety Profile: 2-Chloro-3-nitrobenzoic acid is classified as a hazardous substance. It is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-Chloro-3-nitrobenzoate is a testament to the power of strategic functionalization in a building block. Its pre-activated aromatic system, coupled with the versatile reactivity of its nitro and carboxylate groups, provides a reliable and efficient entry point into a vast chemical space. For the synthetic chemist, mastering the transformations of this scaffold is not just about synthesizing molecules; it is about designing synthetic routes with elegance, efficiency, and a high probability of success. From life-saving pharmaceuticals to essential agrochemicals, the derivatives of this humble building block continue to make a significant impact, underscoring its status as a truly indispensable tool in the modern synthetic laboratory.
References
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Electronic & Steric Orchestration in 2-Chloro-3-nitrobenzoate
A Technical Guide to Reactivity, Synthesis, and Application[1]
Executive Summary
2-Chloro-3-nitrobenzoic acid (CAS 3970-35-2), often encountered as the benzoate anion or ester, represents a highly functionalized aromatic scaffold.[1] Its unique 1,2,3-trisubstitution pattern creates a "perfect storm" of electronic withdrawal and steric crowding.[1] While widely recognized as Mesalazine Impurity Q (EP Impurity Q) in pharmaceutical quality control, this molecule is also a versatile intermediate for constructing heterocycles like indolo-benzodiazepines.[1]
This guide dissects the competing electronic forces that define its reactivity, provides validated protocols for its isolation and functionalization, and visualizes the steric "sandwich" effect that governs its behavior.
The Electronic & Steric Landscape
To manipulate 2-chloro-3-nitrobenzoate effectively, one must understand the tension between its substituents.[1] The molecule features a central chlorine atom flanked by two powerful electron-withdrawing groups (EWGs): a carboxyl group at C1 and a nitro group at C3.[1]
2.1 The "Sandwich" Effect (Steric Inhibition of Resonance)
The vicinal arrangement (positions 1, 2, and 3) forces the substituents into a crowded conformation.
-
Steric Crowding: The Van der Waals radius of the Chlorine atom (1.75 Å) clashes with the oxygen atoms of the adjacent Nitro and Carboxyl groups.
-
Consequence: To relieve this strain, the Nitro group rotates out of the plane of the benzene ring.
-
Electronic Impact: This rotation diminishes the resonance withdrawal (-R) of the nitro group because the p-orbitals are no longer perfectly aligned with the aromatic
-system. However, the inductive withdrawal (-I) remains potent, as it operates through the sigma bond framework and is independent of planarity.
2.2 Acidity and pKa Modulation
Despite the steric twist, the cumulative electron-withdrawing power renders 2-chloro-3-nitrobenzoic acid significantly more acidic than benzoic acid.[1]
| Compound | pKa (approx.)[1][2] | Electronic Driver |
| Benzoic Acid | 4.20 | Baseline reference.[1] |
| 2-Chlorobenzoic Acid | 2.92 | -I effect of ortho-Cl. |
| 2-Chloro-3-nitrobenzoic Acid | 2.02 | Synergistic -I effects of Cl and NO₂.[1] |
Data Source: Validated against pKa datasets [1][5].
2.3 Visualization: The Steric-Electronic Map
The following diagram illustrates the "Sandwich Effect" and the resulting activation of the C2 position for Nucleophilic Aromatic Substitution (SNAr).
Figure 1: Mechanistic flow showing how steric crowding leads to nitro group twisting, altering the electronic profile and activating the C2 position.[1]
Chemical Reactivity Profile
3.1 Nucleophilic Aromatic Substitution (SNAr)
The C2-Chlorine is the "soft spot" for nucleophilic attack. Even though the nitro group is twisted (reducing resonance stabilization of the Meisenheimer intermediate), the inductive activation from both the ortho-COOH and ortho-NO₂ makes the C2 position highly electrophilic.
-
Nucleophiles: Amines (primary/secondary), thiols, and alkoxides.[1]
-
Regioselectivity: Attack occurs exclusively at C2.[1] The C3-Nitro group is not displaced because it is a poor leaving group compared to chloride, and C4/C5/C6 are not sufficiently activated.[1]
3.2 Reduction Pathways
The nitro group can be selectively reduced to an amine (yielding 3-amino-2-chlorobenzoic acid) using Fe/HCl or catalytic hydrogenation.[1] This is a critical step in the synthesis of anthranilic acid derivatives.
Detailed Experimental Protocols
Protocol A: Synthesis & Isolation (Regioselective Nitration)
Context: Direct nitration of 2-chlorobenzoic acid yields a mixture of isomers.[1] The 5-nitro isomer is the major product (~83%), while the desired 3-nitro isomer is minor (~12%) [4].[4] High-efficiency separation is required.[1]
Reagents:
Workflow:
-
Dissolution: Dissolve 2-chlorobenzoic acid in conc. H₂SO₄ at 0–5 °C.[1][6]
-
Nitration: Add fuming HNO₃ dropwise, maintaining internal temperature <10 °C to minimize dinitration.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Quench: Pour reaction mixture onto crushed ice. A solid precipitate (mixture of isomers) forms.[1]
-
Purification (The Critical Step):
-
Fractional Crystallization: Recrystallize from water/ethanol.[1] The 2-chloro-5-nitrobenzoic acid is less soluble and crystallizes first.[1]
-
Mother Liquor Recovery: Concentrate the mother liquor to isolate the 2-chloro-3-nitrobenzoic acid enriched fraction.[1] Further purification can be achieved via column chromatography (SiO₂, MeOH/DCM gradient).[1]
-
Validation: Confirm structure via ¹H NMR. The 3-nitro isomer will show distinct coupling patterns (two doublets and a triplet, or apparent dd depending on resolution) compared to the 5-nitro isomer (d, d, s pattern).
Protocol B: SNAr Diversification (Amination)
Context: Displacement of the C2-Chloro group with an amine to generate drug intermediates [2].[1]
Reagents:
-
2-Chloro-3-nitrobenzoic acid (1.0 eq)[1]
-
Aniline or Alkyl Amine (1.2 eq)[1]
-
Base: Potassium Carbonate (K₂CO₃, 2.5 eq)
-
Solvent: DMF or DMSO (Polar aprotic is essential)[1]
-
Catalyst (Optional): CuI (10 mol%) can accelerate the reaction (Ullmann-type) if the nucleophile is weak.
Step-by-Step:
-
Setup: Charge a round-bottom flask with 2-chloro-3-nitrobenzoic acid, K₂CO₃, and DMF.
-
Addition: Add the amine nucleophile.
-
Heating: Heat the mixture to 80–100 °C. Monitor by TLC or HPLC. The electron-deficient ring facilitates displacement without extreme forcing conditions.[1]
-
Workup: Cool to RT and pour into 1M HCl (aq). The product (an amino-nitrobenzoic acid derivative) will precipitate.[1][5]
-
Filtration: Collect the solid, wash with water, and dry.[1]
Quantitative Data Summary
| Property | Value | Notes |
| CAS Number | 3970-35-2 | Unique Identifier |
| Molecular Weight | 201.56 g/mol | C₇H₄ClNO₄ |
| Melting Point | 183–187 °C | Distinct from 5-nitro isomer (165 °C) |
| pKa | 2.02 (at 25 °C) | Strong acid due to -I/-R effects |
| Impurity Profile | Mesalazine Impurity Q | EP/BP Standard Reference |
| Solubility | DMSO, Methanol | Poor in water (unless ionized) |
References
-
Sigma-Aldrich. 2-Chloro-3-nitrobenzoic acid Product Specification & MSDS. Retrieved from [1]
-
BenchChem. Application Notes: Reactivity of Chloro and Nitro Groups in Benzoates. Retrieved from
-
European Pharmacopoeia (EP). Mesalazine Impurity Q Standard. Retrieved from [1]
-
Google Patents. Process for the production of nitro derivatives of aromatic compounds (US4036838A). Retrieved from
-
PubChem. 2-Chloro-3-nitrobenzoic acid (CID 19870) - Physical Properties. Retrieved from [1]
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- 2. Crystal structures of 3-chloro-2-nitrobenzoic acid with quinoline derivatives: 3-chloro-2-nitrobenzoic acid–5-nitroquinoline (1/1), 3-chloro-2-nitrobenzoic acid–6-nitroquinoline (1/1) and 8-hydroxyquinolinium 3-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution of Methyl 2-chloro-3-nitrobenzoate
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale and Mechanism of SNAr on an Activated Benzoate System
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic system, displacing a suitable leaving group.[1][2] The reaction is not a concerted SN2 displacement, which is sterically hindered at an sp²-hybridized carbon, nor does it typically proceed via an unstable aryl cation like an SN1 pathway.[3][4] Instead, it follows a well-established two-step addition-elimination mechanism.[5][6]
The substrate, methyl 2-chloro-3-nitrobenzoate, is ideally suited for this transformation. Its reactivity is dictated by two key features:
-
A Good Leaving Group: The chloride ion is a competent leaving group that can be displaced by a range of nucleophiles.
-
Ring Activation: The aromatic ring is rendered highly electrophilic (electron-poor) by the presence of two potent electron-withdrawing groups (EWGs): the nitro group (-NO₂) and the methoxycarbonyl group (-CO₂Me).[4]
Crucially, the efficacy of SNAr is profoundly influenced by the positioning of these EWGs relative to the leaving group. For the reaction to proceed efficiently, the EWGs must be located at the ortho or para positions.[2][7][8][9] This specific orientation allows for the delocalization and stabilization of the negative charge that develops on the aromatic ring during the reaction. In the case of methyl 2-chloro-3-nitrobenzoate, the nitro group is ortho to the chlorine, providing the necessary electronic stabilization for the key reaction intermediate.
The reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[1][5][10] The formation of this complex is the rate-determining step.[1][11] The subsequent elimination of the leaving group is a rapid process that restores the ring's aromaticity.[5][7]
Figure 1: The two-step Addition-Elimination mechanism of an SNAr reaction.
Experimental Protocol: Synthesis of Methyl 2-amino-3-nitrobenzoate
This protocol details the synthesis of methyl 2-amino-3-nitrobenzoate from methyl 2-chloro-3-nitrobenzoate using aqueous ammonia as the nucleophile. This transformation is a key step in the synthesis of various heterocyclic compounds and pharmaceutical intermediates.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| Methyl 2-chloro-3-nitrobenzoate | C₈H₆ClNO₄ | 215.59 | 5.0 g | 23.19 | Starting Material |
| Ammonium Hydroxide | NH₄OH | 35.04 | 50 mL | - | 28-30% solution, nucleophile |
| Deionized Water | H₂O | 18.02 | 100 mL | - | For dilution |
| Hydrochloric Acid | HCl | 36.46 | As needed | - | Concentrated, for acidification |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 150 mL | - | Extraction solvent |
| Brine | NaCl(aq) | - | 50 mL | - | For washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5 g | - | Drying agent |
Equipment
-
High-pressure reaction vessel (e.g., Parr reactor or sealed tube)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Beakers
-
Buchner funnel and filter paper
-
Rotary evaporator
-
TLC plates (silica gel), chamber, and UV lamp
Step-by-Step Procedure
-
Reaction Setup:
-
To a high-pressure reaction vessel, add methyl 2-chloro-3-nitrobenzoate (5.0 g, 23.19 mmol).
-
Carefully add ammonium hydroxide solution (50 mL) to the vessel.
-
Ensure the vessel is sealed correctly according to the manufacturer's instructions to withstand pressure at elevated temperatures.
-
-
Reaction Execution:
-
Place the sealed vessel in a heating mantle or oil bath on a magnetic stirrer.
-
Heat the reaction mixture to 120 °C with vigorous stirring.[12] Note: This reaction must be conducted in a sealed vessel due to the volatility of ammonia at high temperatures and to ensure sufficient pressure for the reaction to proceed.
-
Maintain the temperature and stirring for 7-10 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). A sample can be taken after cooling the reactor, carefully venting, and then resealing to continue heating if necessary. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.[10]
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the vessel to room temperature in an ice bath. Crucially, ensure the vessel is completely cooled before opening to avoid sudden depressurization.
-
Once cooled, carefully open the vessel in a well-ventilated fume hood.
-
Dilute the dark reaction mixture with deionized water (100 mL).
-
Slowly acidify the mixture to a pH of ~2 by adding concentrated hydrochloric acid dropwise while stirring in an ice bath. This step protonates the product and precipitates it out of the aqueous solution.[12]
-
A yellow precipitate of 2-amino-3-nitrobenzoic acid (from hydrolysis of the ester) and the desired methyl 2-amino-3-nitrobenzoate will form.
-
Transfer the entire mixture to a separatory funnel and extract three times with ethyl acetate (50 mL each).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure methyl 2-amino-3-nitrobenzoate as a yellow solid.
-
Figure 2: General experimental workflow for the SNAr amination reaction.
Data Analysis and Product Characterization
Confirmation of the product, methyl 2-amino-3-nitrobenzoate, requires standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The product should have a lower Rf value than the starting material due to the introduction of the polar amino group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see the disappearance of the aromatic proton signals corresponding to the starting material and the appearance of new aromatic signals shifted by the amino group. A broad singlet corresponding to the -NH₂ protons will also appear. The methyl ester singlet (-OCH₃) should remain.
-
¹³C NMR: The carbon atom where substitution occurred (C2) will show a significant upfield shift due to the electron-donating nature of the amino group compared to the chlorine atom.
-
-
Infrared (IR) Spectroscopy: Look for the appearance of two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region, indicative of a primary amine. The carbonyl (C=O) stretch of the ester and the asymmetric and symmetric stretches of the nitro group will also be present.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the product (196.15 g/mol ).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient temperature or reaction time. 2. Poor sealing of the reaction vessel, leading to loss of ammonia. 3. Inactive starting material. | 1. Increase reaction time and/or temperature incrementally (e.g., to 130-140 °C). 2. Check the vessel seals and ensure it is properly assembled. 3. Verify the purity of the starting material by NMR or melting point. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up (e.g., insufficient extraction). 3. Hydrolysis of the methyl ester to the carboxylic acid during the reaction or acidic work-up. | 1. See above. 2. Perform additional extractions with ethyl acetate. 3. Minimize the time the product is in strong acid or base. Consider using a milder base or protecting the carboxylate. |
| Formation of Side Products | 1. Reaction with other nucleophilic species. 2. Dimerization or polymerization at very high temperatures. 3. Hydrolysis of the nitro group under harsh basic conditions. | 1. Ensure the purity of reagents. 2. Avoid excessive temperatures. 3. Use the lowest effective temperature and reaction time. Consider using a non-aqueous ammonia source if side reactions are severe. |
References
- NPTEL. (n.d.). Nucleophilic Aromatic Substitution. NPTEL Archive.
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]
-
csbsju. (n.d.). Addition-Elimination at Aromatics (SNAR). Retrieved from [Link]
-
Sadlej-Sosnowska, N., et al. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Retrieved from [Link]
-
Mąkosza, M. (2017, March 17). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Retrieved from [Link]
-
LibreTexts. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]
- Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
- Google Patents. (n.d.). US3468941A - Production of 2-amino-3-nitrobenzoic acid.
-
Institute of Science, Nagpur. (n.d.). Aromatic Nucleophilic Substitution Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds | Request PDF. Retrieved from [Link]
-
AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]
-
LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]
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Application Notes: Strategic Derivatization of 2-Chloro-3-nitrobenzoic Acid for Biological Screening Library Generation
Introduction: The Strategic Value of the 2-Chloro-3-nitrobenzoic Acid Scaffold
In the landscape of medicinal chemistry and drug discovery, the selection of a starting scaffold is a critical decision that dictates the scope and potential of a screening library. 2-Chloro-3-nitrobenzoic acid is an exemplary scaffold, offering a unique combination of reactive sites that can be orthogonally addressed to generate a diverse array of small molecules. Its inherent functionalities—a carboxylic acid, a nitro group, and an aryl chloride—provide three distinct points for chemical modification. This trifecta of reactivity allows for the systematic construction of a compound library with a wide range of physicochemical properties, which is paramount for exploring structure-activity relationships (SAR) in biological screening campaigns.
The strategic placement of the electron-withdrawing nitro and chloro groups on the benzoic acid framework significantly influences the reactivity of each functional group. The nitro group, being strongly deactivating, makes the aromatic ring electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SNAr) at the C2 position, displacing the chlorine atom.[1][2] The carboxylic acid group provides a convenient handle for amide bond formation, a ubiquitous linkage in pharmaceuticals.[3][4] Finally, the nitro group itself can be reduced to an amine, opening up another avenue for derivatization. This document provides a detailed guide for researchers to harness the synthetic potential of 2-chloro-3-nitrobenzoic acid to build libraries of novel compounds for biological evaluation.
Core Derivatization Strategies and Workflow
The strategic derivatization of 2-chloro-3-nitrobenzoic acid can be visualized as a multi-pronged approach, where different reaction pathways can be pursued to maximize molecular diversity. The overall workflow is designed to be modular, allowing for the generation of distinct sub-libraries based on the reaction sequence.
Caption: Overall workflow for the derivatization of 2-chloro-3-nitrobenzoic acid.
Table 1: Overview of Key Derivatization Reactions
| Pathway | Target Functional Group | Reaction Type | Key Reagents | Potential for Diversity |
| 1 | Carboxylic Acid | Amide Bond Formation | Amines, Coupling Agents (e.g., HATU, EDC) | High (Vast commercial availability of primary/secondary amines) |
| 2 | Aryl Chloride | Nucleophilic Aromatic Substitution (SNAr) | Aliphatic/Aromatic Amines, Thiols, Alcohols | High (Wide range of nucleophiles can be employed) |
| 3 | Aryl Chloride | Suzuki-Miyaura Cross-Coupling | Aryl/Heteroaryl Boronic Acids, Palladium Catalyst, Base | Very High (Access to complex biaryl and hetero-biaryl structures) |
Experimental Protocols
Protocol 1: Amide Bond Formation via Carboxylic Acid Activation
This protocol details the synthesis of a diverse amide library by coupling 2-chloro-3-nitrobenzoic acid with a variety of primary and secondary amines. The choice of coupling agent is critical for efficiency and minimizing side reactions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling agent that often provides high yields and clean reactions.
Rationale: Amide bonds are a cornerstone of medicinal chemistry due to their metabolic stability and ability to participate in hydrogen bonding, a key interaction in protein-ligand binding. By introducing a diverse range of amine building blocks, one can systematically probe the chemical space around the benzoic acid core.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-chloro-3-nitrobenzoic acid (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Activation: To the stirred solution, add HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-20 minutes. This in-situ activation generates a highly reactive acylating species.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel or by preparative HPLC to yield the pure amide derivative.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
The electron-deficient nature of the aromatic ring, enhanced by the ortho-nitro group, facilitates the displacement of the chloride at the C2 position by a wide range of nucleophiles.[1][2] This protocol describes a general procedure for the SNAr reaction with an amine nucleophile.
Rationale: The SNAr reaction is a powerful tool for introducing diverse functionalities directly onto the aromatic ring. The reaction proceeds through a resonance-stabilized Meisenheimer complex, and the rate is highly dependent on the electron-withdrawing power of the substituents ortho and para to the leaving group.[2] In this case, the ortho-nitro group provides strong stabilization, making the reaction favorable.
Caption: Generalized S(N)Ar mechanism. Note: Actual chemical structure images are placeholders.
Step-by-Step Methodology:
-
Reagent Setup: In a sealable reaction vessel, combine 2-chloro-3-nitrobenzoic acid (1.0 eq), the desired amine nucleophile (1.5-2.0 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq) in a polar aprotic solvent like DMF, DMSO, or NMP.
-
Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS. Reactions can take from a few hours to 24 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with 1M HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
-
-
Characterization: Validate the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds.[5][6] It allows for the coupling of the aryl chloride with a wide variety of aryl and heteroaryl boronic acids, leading to the synthesis of complex biaryl structures.[7][8]
Rationale: Biaryl motifs are prevalent in many biologically active molecules. The Suzuki coupling offers a reliable and high-yielding method to access these structures with excellent functional group tolerance. The choice of palladium catalyst, ligand, and base is crucial for achieving high efficiency, especially with a relatively unreactive aryl chloride.[7]
Step-by-Step Methodology:
-
Reagent Preparation: In a microwave vial or a Schlenk flask, combine 2-chloro-3-nitrobenzoic acid (1.0 eq), the aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a more active catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos) (1-3 mol%).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water. Degas the mixture thoroughly by bubbling with Argon or Nitrogen for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere to 80-110 °C until the starting material is consumed, as monitored by LC-MS. Microwave irradiation can often significantly reduce reaction times.
-
Work-up and Purification:
-
After cooling, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to obtain the desired biaryl product.
-
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and HRMS.
Biological Screening Considerations
The derivatized library of compounds originating from 2-chloro-3-nitrobenzoic acid should be subjected to a battery of biological assays to identify potential lead candidates. Derivatives of similar chloro-nitrobenzoic acids have shown promise as antibacterial agents, highlighting the potential of this scaffold.[9][10][11]
-
Initial High-Throughput Screening (HTS): The library should be screened against a panel of relevant biological targets, such as enzymes, receptors, or whole cells (e.g., cancer cell lines, bacterial strains).[9]
-
Hit Confirmation and Dose-Response: Active compounds ("hits") from the initial screen should be re-tested to confirm their activity and to determine their potency (e.g., IC₅₀ or EC₅₀ values) through dose-response studies.
-
Structure-Activity Relationship (SAR) Analysis: The data from the screening campaigns should be carefully analyzed to establish SAR. This involves correlating the structural modifications of the derivatives with their biological activity. This analysis will guide the design of the next generation of more potent and selective compounds.
-
Analytical Purity: It is crucial to ensure the high purity of the compounds being screened, as impurities can lead to false-positive or false-negative results. Purity should be assessed using techniques like HPLC and NMR.[12]
Conclusion
2-Chloro-3-nitrobenzoic acid is a highly valuable and versatile starting material for the construction of diverse chemical libraries for biological screening. The orthogonal reactivity of its three functional groups allows for the systematic exploration of chemical space through well-established synthetic methodologies such as amide coupling, nucleophilic aromatic substitution, and Suzuki-Miyaura cross-coupling. The protocols outlined in this document provide a robust framework for researchers to generate novel compound libraries, which can be instrumental in the discovery of new therapeutic agents.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Gómez-Gallego, S., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. Retrieved from [Link]
- Google Patents. (n.d.). CN101033206A - Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide.
- Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
-
Li, S., et al. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka. Retrieved from [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Retrieved from [Link]
-
SIELC. (n.d.). Separation of 2-Chloro-3-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. mdpi.com [mdpi.com]
- 10. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Separation of 2-Chloro-3-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Experimental procedure for the reduction of the nitro group in 2-chloro-3-nitrobenzoate
Executive Summary
The reduction of methyl 2-chloro-3-nitrobenzoate to methyl 3-amino-2-chlorobenzoate presents a classic chemoselectivity challenge in organic synthesis: reducing the nitro group (
Standard catalytic hydrogenation (Pd/C,
Strategic Analysis & Mechanistic Logic
The Chemoselectivity Challenge
In the 2-chloro-3-nitrobenzoate scaffold, the nitro group is sterically crowded (ortho to the ester, meta to the chlorine). The primary failure mode in this synthesis is the competitive reduction of the C-Cl bond.
| Method | Chemoselectivity (Cl retention) | Scalability | Risk Profile |
| Fe / AcOH (Recommended) | High (>99%) | High | Low (Cheap, robust, heterogeneous) |
| High (>95%) | Low/Med | Medium (Toxic waste, emulsion formation) | |
| Low (<50%) | High | High (Requires poisoned catalyst to prevent dechlorination) | |
| Medium | Medium | Low (Best for water-soluble free acids) |
Reaction Pathway & Logic
The Iron-mediated reduction proceeds via a single-electron transfer (SET) mechanism on the metal surface. Unlike Pd-catalyzed hydrogenation, which involves oxidative addition into C-X bonds, the redox potential of Fe(0)/Fe(II) is insufficient to cleave the aryl C-Cl bond under these conditions, ensuring high fidelity.
Figure 1: Stepwise reduction pathway. The Iron method strictly follows the central path, avoiding the des-chloro side reaction common in catalytic hydrogenation.
Primary Protocol: Iron/Acetic Acid Reduction
Scope: Gram to Kilogram scale. Target: Methyl 3-amino-2-chlorobenzoate.
Reagents & Materials[1][2][3][4][5][6][7][8]
-
Substrate: Methyl 2-chloro-3-nitrobenzoate (1.0 equiv).
-
Reductant: Iron Powder (325 mesh, reduced) (5.0 equiv). Note: Use "reduced" iron for best surface area.
-
Solvent System: Ethanol / Water / Glacial Acetic Acid (ratio 10:2:1).
-
Workup: Ethyl Acetate, Sat.
, Celite 545.
Step-by-Step Procedure
-
Activation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails with heavy iron sludge), suspend the Iron Powder (5.0 equiv) in the Ethanol/Water mixture.
-
Induction: Add Glacial Acetic Acid (1-2 mL) to activate the iron surface. Heat to 60°C for 10 minutes. Observation: The grey suspension should darken.
-
Addition: Add the Methyl 2-chloro-3-nitrobenzoate (1.0 equiv) portion-wise over 15 minutes.
-
Critical Control Point: The reaction is exothermic. Monitor internal temperature; do not exceed reflux.
-
-
Reaction: Heat the mixture to mild reflux (approx. 75-80°C) with vigorous stirring.
-
Time: Typically 1–3 hours.
-
Monitoring: Check TLC (30% EtOAc/Hexane). The starting material (UV active, lower polarity) should disappear; the amine (fluorescent blue under UV 254/365nm) appears at lower Rf.
-
-
Filtration (The "Iron Sludge" Step):
-
Cool the mixture to room temperature.
-
Filter the heterogeneous mixture through a pad of Celite 545 to remove unreacted iron and iron oxide sludge.
-
Wash the Celite pad copiously with Ethyl Acetate (or Methanol) to recover adsorbed product.
-
-
Workup:
Experimental Workflow Diagram
Figure 2: Operational workflow for the Iron-mediated reduction.
Secondary Protocol: Stannous Chloride ( )
Scope: Small scale (<500 mg) or when Iron is unavailable. Advantage: Homogeneous reaction (easier monitoring).
-
Dissolution: Dissolve Methyl 2-chloro-3-nitrobenzoate (1.0 equiv) in Ethanol .
-
Reagent Prep: Add
(5.0 equiv) . -
Reaction: Heat to 70°C for 2 hours.
-
Workup (Critical):
-
Cool to room temperature.[3]
-
Pour into ice water.
-
Adjust pH to 8 using 10% NaOH. Note: Tin salts will form a thick white precipitate.
-
Emulsion Breaker: Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 30 mins to complex the tin, or filter through Celite before extraction.
-
Quality Control & Validation
Expected Analytical Data
-
Appearance: The product, Methyl 3-amino-2-chlorobenzoate, is typically an off-white to beige solid.
-
1H NMR (DMSO-d6 or CDCl3):
-
Disappearance: The low-field signals of the nitro-aromatic protons (typically >7.5 ppm) will shift upfield.
-
Appearance: A broad singlet corresponding to the
group (typically 3.5–5.5 ppm, exchangeable with ).
-
-
Mass Spectrometry (LC-MS):
-
Reactant Mass (
): (for Methyl ester). -
Product Mass (
): (approx). Note: Reduction converts (46) to (16), a net loss of 30 amu.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Stirring efficiency | Iron is heavy; switch from magnetic to overhead mechanical stirring. |
| Low Yield | Product adsorption | The amine can stick to Iron/Celite. Wash filter cake with warm EtOAc or MeOH. |
| Dehalogenation | Trace Pd contamination | Ensure glassware/stirrers are free of previous hydrogenation catalysts. |
| Emulsions ( | Tin hydroxides | Use Rochelle's salt during workup or filter through large Celite pad. |
Safety & Handling
-
Nitro Compounds: Potentially energetic.[4] Do not heat the neat solid.
-
Iron Waste: The filtered iron sludge can be pyrophoric if dried completely in air. Keep wet with water and dispose of in a dedicated metal waste container.
-
Solvents: Acetic acid is corrosive; Ethanol is flammable. Work in a fume hood.
References
-
BenchChem. "An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid." (2025).[1] LinkNote: General procedure for chloronitrobenzoate reduction.
-
Organic Syntheses. "Benzoic acid, m-nitro-, methyl ester." Coll. Vol. 1, p.372 (1941). LinkNote: Precursor synthesis and general ester handling.
-
Royal Society of Chemistry (RSC). "Chemoselective nitro reduction and hydroamination using a single iron catalyst." Chemical Science. Link
-
GuideChem. "2-Amino-3-chlorobenzoic acid MSDS and Synthesis Protocols." Link
-
ResearchGate. "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." Link
Sources
Troubleshooting & Optimization
Technical Support Center: Isomeric Purification of 2-Chloro-3-Nitrobenzoic Acid
Current Status: Operational Topic: Separation of 2-chloro-3-nitrobenzoic acid (minor isomer) from 2-chloro-5-nitrobenzoic acid (major isomer). Ticket Priority: High (Research & Development / Scale-up)
Core Directive: The Separation Logic
Welcome to the technical support hub. If you are accessing this guide, you are likely facing a common challenge in aromatic nitration: separating the "ortho-like" minor isomer (3-nitro) from the "para-like" major isomer (5-nitro).
In the nitration of 2-chlorobenzoic acid, the 5-nitro isomer is the thermodynamic sink and major product (~90-95%), while the 2-chloro-3-nitrobenzoic acid is the minor product (~5-10%).
The Critical Insight: Most literature focuses on purifying the 5-nitro isomer by discarding the rest. To isolate the 3-nitro isomer , you must invert this logic. You are essentially "mining the waste." The 3-nitro isomer has significantly higher solubility in aqueous acidic media than the 5-nitro isomer. Therefore, your product is primarily located in the mother liquor (filtrate) of the initial crystallization, not the precipitate.
Comparative Physicochemical Profile[1]
| Feature | 2-Chloro-5-Nitrobenzoic Acid (Impurity) | 2-Chloro-3-Nitrobenzoic Acid (Target) |
| Nitration Yield | Major (~90-95%) | Minor (~5-10%) |
| Solubility (Aq. Acid) | Low (Precipitates first) | Moderate (Remains in solution) |
| Melting Point | ~165–168 °C | Distinct (Often lower/broader if impure) |
| pKa | ~2.17 | ~2.0–2.2 (Similar, making pH separation hard) |
| Structural Effect | Nitro is para to Cl; packs efficiently. | Nitro is ortho to COOH; steric strain reduces packing. |
Technical Protocol: Isolation & Purification
Warning: This protocol assumes you are starting with the crude nitration mixture or the mother liquor from a standard 5-nitro production run.
Phase A: The "Reverse" Filtration (Removal of Major Isomer)
Goal: Remove the bulk 5-nitro isomer to enrich the solution with the 3-nitro target.
-
Dissolution: Suspend the crude isomeric mixture in water (approx. 4-5 volumes).
-
Alkalization: Slowly add 20% NaOH or KOH until the solution is pH 8–9. Heat to 60°C to ensure complete dissolution of both isomers as their benzoate salts.
-
Selective Precipitation:
-
Cool the solution to 20–25°C.
-
Slowly acidify with dilute HCl or H₂SO₄ to pH 3.5–4.0 .
-
Mechanism:[1][2][3][4] The 5-nitro isomer is less soluble and will precipitate first. The 3-nitro isomer, due to steric hindrance and higher solubility, tends to remain in the supersaturated solution at this pH/temperature.
-
-
Filtration: Filter the slurry.
-
Solid (Cake): Mostly 2-chloro-5-nitrobenzoic acid (Save for other uses or discard).
-
Filtrate (Liquid): Enriched 2-chloro-3-nitrobenzoic acid. (KEEP THIS) .
-
Phase B: Recovery of the Target (3-Nitro)
Goal: Crash out the target from the enriched mother liquor.
-
Acidification: Take the filtrate from Phase A and add concentrated HCl until pH < 1.0 .
-
Crystallization: Cool the mixture to 0–5°C and stir for 2–4 hours. The 2-chloro-3-nitrobenzoic acid should now precipitate.[5]
-
Extraction (Alternative if oiling occurs): If the product oils out instead of crystallizing (common with impurities), extract the acidic aqueous layer with Ethyl Acetate or DCM. Dry over MgSO₄ and evaporate.
Phase C: Final Polishing (Recrystallization)
Goal: Remove trace 5-nitro isomer.
-
Solvent System: Use Water:Ethanol (9:1) or pure Toluene .
-
Procedure: Dissolve the Phase B solid in the minimum amount of hot solvent.
-
Cooling: Allow to cool slowly to room temperature.
-
Troubleshooting: If a solid appears immediately upon slight cooling, it is likely residual 5-nitro isomer. Filter this off hot (or warm).[2] The 3-nitro isomer will crystallize from the filtrate upon deep cooling (0°C).
Workflow Visualization
The following diagram illustrates the "Mother Liquor Recovery" logic required for this specific purification.
Caption: Workflow for isolating the minor 3-nitro isomer by processing the mother liquor of the major 5-nitro isomer.
Troubleshooting & FAQs
Q1: I followed the protocol, but my yield of 3-nitro is extremely low (<5%). Why?
Diagnosis: You likely lost the product during the first filtration (Phase A). Solution: The pH window in Phase A is critical. If you drop the pH below 3.0, the 3-nitro isomer will beginning to co-precipitate with the 5-nitro isomer.
-
Fix: Monitor pH with a calibrated meter, not paper. Stop acid addition exactly when the bulk precipitate forms but before the solution becomes strongly acidic.
Q2: My product is an oil, not a solid.
Diagnosis: This is common for the 3-nitro isomer due to the "melting point depression" caused by remaining impurities (isomeric eutectic). Solution:
-
Seed Crystals: If you have a pure sample, add a seed crystal at 0°C.
-
Solvent Swap: Extract the oil into Dichloromethane (DCM), dry, and evaporate. Triturate the resulting residue with cold Hexane or Pentane to force crystallization.
Q3: HPLC shows 15% contamination with the 5-nitro isomer after Phase B.
Diagnosis: Occlusion. The 5-nitro isomer was trapped in the crystal lattice of the 3-nitro isomer during the rapid crash-out at pH < 1. Solution: Perform the "Hot Filtration" technique described in Phase C. Dissolve the solid in boiling toluene. If the solution is cloudy or has undissolved solids, that is likely the 5-nitro isomer (less soluble). Filter it while hot.[2] The filtrate will crystallize into pure 3-nitro upon cooling.[2]
Q4: Can I separate them using chromatography instead?
Answer: Yes, but it is resource-intensive.
-
Method: Reverse-phase HPLC (C18 column).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.
-
Elution Order: The more polar 3-nitro isomer (due to the ortho-nitro/carboxyl interaction) typically elutes after the 5-nitro isomer in many acidic mobile phases, or before depending on the specific column chemistry, but they are resolvable (Resolution > 1.5).
References
-
Process for preparing 2-chloro-5-nitrobenzoic acid. (Patent CN102329237A). Describes the standard industrial nitration where 5-nitro is the precipitate and 3-nitro is the soluble impurity.
-
Preparation of 2-chloro-5-aminobenzoic acid. (US Patent 2,100,242). Details the nitration of 2-chlorobenzoic acid and the separation of isomers via pH control.
-
2-Chloro-5-nitrobenzoic acid Properties. (ChemicalBook). Physical property data confirming the melting point and solubility characteristics.[6]
-
2-Chloro-3-nitrobenzoic acid. (PubChem).[7] Compound summary and identifier information.[7][1][2][3][4][5][6][8][9]
Sources
- 1. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 3. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. guidechem.com [guidechem.com]
- 6. 2-chloro-5-nitro benzoic acid (CAS 2516-96-3) - NSR laboratories Pvt. Ltd [nsrlaboratories.com]
- 7. 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 2516-96-3: 2-Chloro-5-nitrobenzoic acid | CymitQuimica [cymitquimica.com]
- 9. sdichem.com [sdichem.com]
Technical Support Center: High-Purity Synthesis of 2-Chloro-3-Nitrobenzoate
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Regioselectivity, Oxidation Control, and Purification
Executive Summary
Synthesizing 2-chloro-3-nitrobenzoate (and its corresponding acid, 2-chloro-3-nitrobenzoic acid ) presents a classic challenge in aromatic substitution regiochemistry.
The Core Problem: Direct nitration of 2-chlorobenzoic acid is the most common "trap" for researchers. Due to the directing effects of the chlorine (ortho/para) and carboxyl (meta) groups, this route predominantly yields the 5-nitro isomer (~85-90%), leaving the desired 3-nitro isomer as a minor impurity (~10-15%) that is difficult to isolate with high purity.
The Solution: High-purity synthesis requires bypassing this regiochemical conflict, typically via the oxidation of 2-chloro-3-nitrotoluene . This guide focuses on optimizing this oxidation route and troubleshooting the critical purification steps required to meet pharmaceutical-grade specifications (>99% purity).
Module 1: Synthetic Route Selection & Logic
Why Direct Nitration Fails
Many users report low yields and inseparable isomers. This is a fundamental mechanistic limitation, not a technique error.
| Feature | Route A: Direct Nitration of 2-Chlorobenzoic Acid | Route B: Oxidation of 2-Chloro-3-Nitrotoluene |
| Major Product | 2-Chloro-5-nitrobenzoic acid (Wrong Isomer) | 2-Chloro-3-nitrobenzoic acid (Target) |
| Regioselectivity | Poor (Mixed Isomers) | High (Pre-defined by starting material) |
| Purification | Difficult (Fractional crystallization required) | Moderate (Removal of oxidant residues) |
| Scalability | Low (for 3-nitro target) | High |
| Recommendation | NOT RECOMMENDED | PRIMARY PROTOCOL |
The Recommended Pathway: Oxidation Workflow
The most robust method involves oxidizing the methyl group of 2-chloro-3-nitrotoluene to a carboxyl group.
Figure 1: Logical workflow for the high-purity synthesis of 2-chloro-3-nitrobenzoate, prioritizing the oxidation route to avoid isomer contamination.
Module 2: Troubleshooting & FAQs
Section A: Oxidation Reaction Issues
Q1: The reaction stalls, and I still see significant starting material (2-chloro-3-nitrotoluene) by TLC/HPLC.
-
Diagnosis: The methyl group is deactivated by the electron-withdrawing nitro group, making it resistant to oxidation.
-
Corrective Action:
-
Catalyst: If using HNO3, add a catalytic amount of Vanadium Pentoxide (V2O5) or Cobalt(II) acetate . These act as radical initiators.
-
Phase Transfer: If using KMnO4 in water, the organic starting material is likely not dissolving. Add a phase transfer catalyst (e.g., TBAB or Cetrimonium bromide ) or use a co-solvent like Pyridine or t-Butanol to homogenize the mixture.
-
Temperature: Ensure reflux is vigorous (100°C+). This oxidation has a high activation energy.
-
Q2: My product is dark brown/black after acidification.
-
Diagnosis: Manganese dioxide (MnO2) contamination (if using Permanganate) or charring (if using Nitric Acid).
-
Corrective Action:
-
For KMnO4: The brown solid is colloidal MnO2. Filter the hot basic solution through Celite before acidification. If the filtrate is still pink/purple, add small amounts of sodium bisulfite or ethanol to quench excess permanganate before filtering.
-
For HNO3: The dark color is likely nitrated byproducts. Perform an activated carbon treatment during the recrystallization step.[1][2]
-
Section B: Purification & Isolation
Q3: How do I remove the 5-nitro isomer if I must use the direct nitration route?
-
Context: Sometimes 2-chloro-3-nitrotoluene is unavailable.
-
Protocol: You are fighting thermodynamics, but you can use Fractional pH Precipitation .
-
Dissolve the crude mixture (mostly 5-nitro, some 3-nitro) in water using NaOH (pH ~10).
-
Slowly acidify with dilute HCl.
-
The Trick: The pKa values differ slightly. The 5-nitro isomer typically precipitates first or last depending on exact conditions, but often the 3-nitro is more soluble due to the "ortho effect" disrupting crystal packing or hydrogen bonding.
-
Better Option: Use Column Chromatography .
-
Stationary Phase: Silica Gel.
-
Mobile Phase: DCM:Methanol (98:2) + 0.1% Acetic Acid. The isomers have different Rf values due to the dipole moment difference caused by the nitro group position relative to the chlorine.
-
-
Q4: I need the Methyl Ester (Benzoate). The esterification yield is low.
-
Diagnosis: Steric hindrance. The carboxylic acid at position 1 is flanked by a Chlorine (pos 2) and a Nitro group (pos 3). This "sandwiched" environment blocks nucleophilic attack.
-
Corrective Action:
-
Avoid: Standard Fisher esterification (MeOH + H2SO4) will be very slow.
-
Adopt: Acid Chloride Method .
-
Reflux acid with Thionyl Chloride (SOCl2) and a drop of DMF for 3-4 hours to form the acid chloride.
-
Evaporate excess SOCl2.
-
Add dry Methanol (excess) and reflux for 1 hour.
-
This mechanism (Acylium ion) is less sensitive to steric bulk than the tetrahedral intermediate of Fisher esterification.
-
-
Module 3: Critical Experimental Protocols
Protocol A: Oxidation of 2-Chloro-3-Nitrotoluene (High Purity)
Target: 2-Chloro-3-nitrobenzoic acid[3]
-
Setup: 3-neck flask, mechanical stirrer, reflux condenser.
-
Reagents:
-
2-Chloro-3-nitrotoluene (1.0 eq)
-
KMnO4 (2.5 - 3.0 eq)
-
Water (Solvent)
-
Pyridine (Co-solvent, optional, 10% v/v)
-
-
Procedure:
-
Suspend starting material in water/pyridine. Heat to 90°C.
-
Add KMnO4 portion-wise over 2 hours. Warning: Exothermic.
-
Reflux for 4-6 hours until starting material disappears (TLC).
-
Hot Filtration: Filter the hot mixture to remove MnO2 sludge. Wash sludge with hot water.
-
Isolation: Cool the clear filtrate to 0-5°C. Acidify slowly with Conc. HCl to pH 1-2.
-
Crystallization: The white/pale yellow solid precipitates. Filter and wash with ice-cold water.
-
-
QC Check: Melting Point should be 183-187°C [1].
Protocol B: Conversion to Methyl 2-Chloro-3-Nitrobenzoate
Target: Methyl Ester
-
Activation: Place 10g of dry Acid (from Protocol A) in a flask. Add 30mL Thionyl Chloride and 0.1mL DMF.
-
Reflux: Heat to reflux until gas evolution (HCl/SO2) ceases (~3 hrs).
-
Evaporation: Remove excess SOCl2 under vacuum.
-
Esterification: Dissolve residue in 50mL anhydrous Methanol. Reflux for 2 hours.
-
Workup: Evaporate Methanol. Dissolve residue in EtOAc, wash with NaHCO3 (to remove unreacted acid), then Brine. Dry over MgSO4.
-
Yield: Expect >90% conversion.
Module 4: Impurity Profile & Safety
| Impurity Name | Origin | Detection (HPLC) | Removal Strategy |
| 2-Chloro-5-nitrobenzoic acid | Isomer (if nitration used) | Distinct peak (check standards) | Difficult; requires chromatography or repeated recrystallization. |
| 2-Chloro-3-nitrotoluene | Unreacted Starting Material | Non-polar peak (High Rf) | Adjust pH to 8 (starting material stays insoluble, acid dissolves). Filter before acidification.[4] |
| Manganese / Metal Residues | Oxidant | Ash test / ICP-MS | Ensure hot filtration is thorough; use Celite. |
Safety Warning
-
Nitration Risks: If attempting direct nitration, temperature control is critical.[5] Runaway exotherms can lead to explosion.
-
Vesicant Properties: 2-chloro-3-nitrobenzoate derivatives are potent skin irritants and potential sensitizers. Double-gloving (Nitrile) is mandatory.
References
- Google Patents. (1977). Process for the production of nitro derivatives of aromatic compounds (US4036838A).
-
Google Patents. (2021). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material (CN113024384). Retrieved February 5, 2026, from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 2-Chloro-3-Nitrobenzoate
Welcome to the technical support center for the synthesis of 2-chloro-3-nitrobenzoate. This guide is designed for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries to enhance the yield and purity of 2-chloro-3-nitrobenzoate, a critical intermediate in the development of various therapeutic agents and microbicides.[1][2] This document provides in-depth troubleshooting, frequently asked questions, detailed experimental protocols, and the scientific principles behind the synthetic strategy.
Core Synthesis Strategy and Challenges
The primary route for synthesizing 2-chloro-3-nitrobenzoate involves a two-step process:
-
Electrophilic Nitration: The nitration of 2-chlorobenzoic acid using a mixed acid (concentrated nitric and sulfuric acids) to produce 2-chloro-3-nitrobenzoic acid.[3][4]
-
Fischer Esterification: The subsequent esterification of the resulting carboxylic acid with an alcohol (commonly methanol) in the presence of an acid catalyst to yield the desired 2-chloro-3-nitrobenzoate.[5]
The main challenge in this synthesis is controlling the regioselectivity during the nitration step. The directing effects of the chloro (-Cl) and carboxylic acid (-COOH) groups on the benzene ring lead to the formation of isomeric byproducts, predominantly 2-chloro-5-nitrobenzoic acid.[3] Optimizing the reaction conditions is paramount to maximizing the yield of the desired 3-nitro isomer.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-chloro-3-nitrobenzoate, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Yield of 2-Chloro-3-nitrobenzoic Acid | Incorrect Reaction Temperature: Temperature significantly influences the isomer ratio. Higher temperatures can favor the formation of the thermodynamically more stable 2-chloro-5-nitro isomer.[1] | Solution: Maintain a low reaction temperature, ideally between 0°C and 5°C, during the addition of the nitrating mixture.[6][7] This kinetically controlled condition favors the formation of the ortho-nitro product (relative to the chloro group). |
| Suboptimal Reagent Ratios: An incorrect ratio of nitric acid to sulfuric acid can reduce the concentration of the active nitronium ion (NO₂⁺). | Solution: Use a well-defined mixed acid composition. A common ratio is 1:2 (v/v) of concentrated nitric acid to concentrated sulfuric acid. | |
| Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to unreacted starting material. | Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[7] Ensure vigorous stirring to maintain a homogeneous reaction mixture. | |
| High Percentage of 2-Chloro-5-nitrobenzoic Acid Isomer | High Reaction Temperature: As mentioned, higher temperatures favor the formation of the 5-nitro isomer. | Solution: Strictly control the temperature below 5°C. The slow, dropwise addition of the nitrating agent is crucial to dissipate the exothermic heat of reaction. |
| Rate of Nitrating Agent Addition: A rapid addition can create localized "hot spots" in the reaction mixture, leading to the formation of the undesired isomer. | Solution: Add the nitrating mixture very slowly, allowing the cooling system to maintain a consistent low temperature. | |
| Formation of Dark-Colored Byproducts | Over-nitration: Excessively harsh conditions (high temperature, high concentration of nitrating agent) can lead to the formation of dinitro or trinitro compounds. | Solution: Use the stoichiometric amount of the nitrating agent and maintain a low reaction temperature. |
| Oxidation of Starting Material: Strong oxidizing conditions can lead to the degradation of the aromatic ring. | Solution: Ensure the quality of the starting materials and avoid excessively high temperatures or prolonged reaction times. | |
| Difficulty in Isolating the Product | Product Remains in Solution: The product might be too soluble in the work-up solvent. | Solution: After quenching the reaction on ice, ensure the solution is sufficiently cold to promote precipitation. If necessary, reduce the volume of the aqueous phase by evaporation (if feasible) or use a different solvent for extraction. |
| Low Yield in Esterification Step | Presence of Water: The Fischer esterification is an equilibrium reaction. The presence of water in the starting carboxylic acid or the alcohol will shift the equilibrium towards the reactants. | Solution: Ensure the 2-chloro-3-nitrobenzoic acid is thoroughly dried before use. Use anhydrous methanol for the reaction.[8][9] |
| Insufficient Catalyst: The acid catalyst is essential for protonating the carbonyl oxygen and activating the carboxylic acid. | Solution: Use a catalytic amount of a strong acid like concentrated sulfuric acid.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the regioselectivity in the nitration of 2-chlorobenzoic acid?
A1: The regioselectivity is determined by the directing effects of the two substituents on the benzene ring:
-
-Cl (Chloro group): An ortho-, para- director, but deactivating due to its inductive electron-withdrawing effect.
-
-COOH (Carboxylic acid group): A meta- director and strongly deactivating.
The incoming electrophile (NO₂⁺) will preferentially add to the positions that are most activated (or least deactivated). The positions ortho and para to the chloro group are C3, C5, and C6. The position meta to the carboxylic acid group is C3 and C5. The C3 position is favored as it is ortho to the -Cl group and meta to the -COOH group, leading to the formation of 2-chloro-3-nitrobenzoic acid. The C5 position is also activated by both groups, leading to the formation of the 2-chloro-5-nitrobenzoic acid isomer. The reaction conditions, particularly temperature, play a crucial role in the kinetic versus thermodynamic control of the product distribution.[1]
Q2: How can I effectively monitor the progress of the nitration reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method. A suitable mobile phase would be a mixture of non-polar and polar solvents, for example, a 7:3 mixture of hexane and ethyl acetate. The starting material (2-chlorobenzoic acid) will have a different Rf value compared to the nitrated products. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.[7]
Q3: What are the best practices for purifying the crude 2-chloro-3-nitrobenzoic acid?
A3: Recrystallization is the most common and effective purification method. The choice of solvent is critical. An ideal solvent should dissolve the crude product at an elevated temperature but have low solubility at cooler temperatures. Water can be used for the recrystallization of benzoic acid derivatives.[10][11][12][13] For separating the 3-nitro and 5-nitro isomers, fractional crystallization with different solvent systems may be necessary, taking advantage of their different solubilities.
Q4: Are there any alternative synthesis routes for 2-chloro-3-nitrobenzoate?
A4: While the nitration of 2-chlorobenzoic acid is the most direct route, other strategies could involve the synthesis of a precursor that already contains the desired substitution pattern. For example, a multi-step synthesis starting from a different substituted benzene derivative could be envisioned, though this would likely be more complex and less atom-economical.
Q5: What are the critical safety precautions for conducting nitration reactions?
A5: Nitration reactions are inherently hazardous and must be performed with extreme caution.[14]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[14]
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.[14]
-
Exothermic Reaction Control: The reaction is highly exothermic. Use an ice bath to control the temperature and add the nitrating agent slowly.
-
Quenching: Quench the reaction by slowly pouring it onto crushed ice with stirring. Never add water directly to the concentrated acid mixture.
-
Spill Management: Have appropriate spill kits (e.g., sodium bicarbonate for neutralizing acids) readily available.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Chloro-3-nitrobenzoic Acid
This protocol is based on the electrophilic nitration of 2-chlorobenzoic acid.
Materials:
-
2-chlorobenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Crushed ice
-
Distilled water
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Beaker
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, dissolve 2-chlorobenzoic acid in concentrated sulfuric acid. A typical ratio is 3.5-4.5 parts sulfuric acid to 1 part 2-chlorobenzoic acid by weight.[4]
-
Cool the mixture to 0°C in an ice bath with continuous stirring.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid (a common ratio is 1:2 v/v) in a separate flask, also cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 2-chlorobenzoic acid, ensuring the temperature of the reaction mixture does not exceed 5°C.[6]
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 2 hours.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
The crude 2-chloro-3-nitrobenzoic acid will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from hot water.
Step 2: Synthesis of Methyl 2-Chloro-3-nitrobenzoate (Fischer Esterification)
This protocol outlines the esterification of 2-chloro-3-nitrobenzoic acid to its methyl ester.
Materials:
-
2-chloro-3-nitrobenzoic acid (dried)
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-nitrobenzoic acid in anhydrous methanol. A common ratio is 1 g of the acid to 8 mL of methanol.[8]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL for every 10 mL of methanol).
-
Heat the mixture to reflux and maintain for 1-3 hours.[9]
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer successively with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 2-chloro-3-nitrobenzoate.
-
The product can be further purified by recrystallization from methanol if necessary.
Visualizing the Synthesis and Troubleshooting
Reaction Mechanism
Caption: Mechanism of Nitration
Troubleshooting Workflow
Caption: Troubleshooting Workflow
Analytical Characterization
The purity of the final product and the ratio of isomers can be determined by various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to separate and quantify 2-chloro-3-nitrobenzoate and its isomers. A mobile phase of acetonitrile and water with a phosphoric acid modifier is suitable.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of the methyl ester derivatives of the nitrobenzoic acids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the final product and for confirming the position of the nitro group.[5]
References
- CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google P
-
Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate - Truman ChemLab. (URL: [Link])
-
Fischer Esterification of 3-ntrobenzoic acid 2017 - Truman ChemLab. (URL: [Link])
-
Recrystallization of Benzoic Acid. (URL: [Link])
-
Nitration reaction safety - YouTube. (URL: [Link])
-
Separation of 2-Chloro-3-nitrobenzoic acid on Newcrom R1 HPLC column. (URL: [Link])
-
Purification of Benzoic Acid by Crystallization - MeitY OLabs - YouTube. (URL: [Link])
-
Recrystallization Lab Procedure of Benzoic Acid - YouTube. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. guidechem.com [guidechem.com]
- 4. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. METHYL 2-CHLORO-3-NITROBENZOATE CAS#: 53553-14-3 [amp.chemicalbook.com]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. youtube.com [youtube.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Separation of 2-Chloro-3-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: A Troubleshooting Guide for 2-Chloro-3-Nitrobenzoate Reactions
Welcome to the technical support center for 2-chloro-3-nitrobenzoate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. My aim is to move beyond simple procedural lists and provide a deeper, mechanism-driven understanding of the challenges you may encounter. By understanding the "why" behind a problem, you are better equipped to solve it and optimize your reactions for future success.
Introduction: The Chemistry of 2-Chloro-3-Nitrobenzoate
Methyl 2-chloro-3-nitrobenzoate and its corresponding carboxylic acid are valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Their utility stems from the specific arrangement of functional groups on the aromatic ring. The presence of two strong electron-withdrawing groups—the nitro group (-NO₂) and the carboxyl group (-COOH or -COOR)—significantly activates the chlorine atom at the C2 position towards nucleophilic aromatic substitution (SNAr).[1][2][3] This electronic arrangement, however, also presents unique challenges in terms of side reactions, purification, and subsequent transformations.
This guide addresses the most common issues encountered during reactions involving this substrate, structured in a practical question-and-answer format.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The most common application for this substrate is the displacement of the chloride with a nucleophile.
FAQ 1: My SNAr reaction is sluggish or incomplete. What are the primary causes?
Answer: An incomplete SNAr reaction is typically traced back to one of three factors: insufficient nucleophilicity, poor leaving group activation, or solvent effects.
Causality Explained: The SNAr mechanism proceeds via a two-step addition-elimination pathway.[3] First, the nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3][4] The reaction's success hinges on the stability of this complex. The electron-withdrawing nitro and carboxyl groups are crucial as they delocalize the negative charge, lowering the activation energy.[3] If the reaction stalls, it's because the energy barrier to form or decompose this intermediate is too high.
Troubleshooting Steps:
-
Assess Your Nucleophile: Is it strong enough? While the ring is "activated," a weak nucleophile (e.g., water, methanol) may require heat or catalysis. Stronger, anionic nucleophiles (e.g., alkoxides, thiolates, amides) are generally more effective.
-
Increase Temperature: Rate of reaction is highly temperature-dependent. A modest increase (e.g., from 60 °C to 80 °C) can significantly improve conversion. Monitor for potential decomposition by TLC or HPLC.
-
Solvent Choice is Critical: Use a polar, aprotic solvent like DMF, DMSO, or NMP. These solvents are effective at solvating the cation of the nucleophilic salt without hydrogen-bonding to and deactivating the nucleophile itself.
-
Consider a Base: If your nucleophile is a neutral amine or alcohol, the reaction will produce HCl, which protonates and deactivates the starting nucleophile. The addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a tertiary amine like DIPEA) is essential to scavenge the acid and maintain a supply of the free nucleophile.
Experimental Protocol: General SNAr with an Amine Nucleophile
-
To a solution of methyl 2-chloro-3-nitrobenzoate (1.0 eq) in anhydrous DMF (5-10 mL per mmol of substrate), add the amine nucleophile (1.1-1.5 eq).
-
Add a suitable inorganic base, such as powdered anhydrous K₂CO₃ (2.0-3.0 eq).
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere (N₂ or Ar).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualization: SNAr Mechanism & Troubleshooting Logic
The following diagram illustrates the critical Meisenheimer complex intermediate and a logical workflow for troubleshooting common SNAr issues.
Caption: SNAr mechanism and a corresponding troubleshooting decision flow.
Section 2: Reduction of the Nitro Group
A frequent subsequent step is the reduction of the nitro group to an amine, a key transformation for building more complex molecules.
FAQ 2: My nitro group reduction is incomplete or results in dehalogenation. How can I improve selectivity?
Answer: The challenge in reducing a nitro group on a haloaromatic ring is achieving chemoselectivity—reducing the -NO₂ without cleaving the C-Cl bond (hydrodehalogenation). The choice of reducing agent and conditions is paramount.
Causality Explained: Catalytic hydrogenation (e.g., H₂ with Pd/C) is highly effective for nitro reduction but is notoriously prone to causing hydrodehalogenation, especially with aryl chlorides. The palladium catalyst can readily facilitate the oxidative addition into the C-Cl bond. Metal/acid combinations are often more selective.[5][6] These reactions proceed via a series of single-electron transfers, which tend to favor the reduction of the more electron-deficient nitro group over the C-Cl bond.
Troubleshooting & Optimization:
| Reducing System | Advantages | Disadvantages & Troubleshooting |
| Fe / NH₄Cl or Fe / AcOH | Cost-effective, highly chemoselective for nitro group, robust. | Heterogeneous (requires vigorous stirring), acidic workup may hydrolyze ester. Buffer with NH₄Cl to avoid strong acidity. |
| SnCl₂·2H₂O | Homogeneous, mild conditions, good selectivity. | Requires stoichiometric amounts, tin waste can be problematic. Ensure complete removal during workup. |
| Sodium Dithionite (Na₂S₂O₄) | Mild, often used in aqueous systems. | Can sometimes stall; may require phase-transfer catalyst for organic-soluble substrates. |
| H₂ with Pd/C | High efficiency, clean reaction. | High risk of dehalogenation. If used, screen catalysts (e.g., PtO₂ may be better), use lower pressure, and monitor carefully to stop the reaction after nitro reduction is complete. |
Experimental Protocol: Selective Nitro Reduction with Iron
-
In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend the 2-chloro-3-nitrobenzoate derivative (1.0 eq) in a mixture of ethanol and water (e.g., 5:1 v/v).
-
Add ammonium chloride (NH₄Cl, 3-5 eq) followed by iron powder (Fe, 3-5 eq).
-
Heat the mixture to reflux (typically 70-80 °C) with vigorous stirring. The reaction is often exothermic.
-
Monitor the reaction by TLC or LC-MS. The disappearance of the yellow color of the nitro compound is a good visual indicator.
-
Once complete, cool the mixture and filter it hot through a pad of Celite® to remove the iron salts.
-
Rinse the Celite® pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between water and an organic solvent, and the pH adjusted with a base (like NaHCO₃) to ensure the product amine is in its free base form for extraction.
-
Purify as needed.
Section 3: Hydrolysis of the Benzoate Ester
FAQ 3: I'm trying to hydrolyze the methyl ester to the carboxylic acid, but I'm getting low yields and side products. What's going wrong?
Answer: Hydrolysis of the ester, especially under basic conditions (saponification), can compete with nucleophilic substitution of the activated chlorine atom.
Causality Explained: The standard conditions for saponification involve heating with a strong base like NaOH or KOH.[7][8] However, the hydroxide ion (OH⁻) is also a potent nucleophile that can attack the C-Cl bond, leading to the formation of a hydroxylated byproduct. This becomes more probable at elevated temperatures.
Troubleshooting Steps:
-
Use Milder Conditions: Attempt the hydrolysis at a lower temperature for a longer duration. Start at room temperature and monitor progress before slowly increasing heat.
-
Acid-Catalyzed Hydrolysis: While often slower, heating in an aqueous acid solution (e.g., H₂SO₄/H₂O or HCl/H₂O) avoids the presence of a strong nucleophile, thus preventing the unwanted SNAr side reaction.[7]
-
Use Lithium Hydroxide (LiOH): In a mixed solvent system like THF/water, LiOH is often effective for hydrolysis at or slightly above room temperature, which can minimize the SNAr side reaction.
Caption: Competing reaction pathways during basic hydrolysis.
Section 4: General Purity and Isomer Issues
FAQ 4: My starting material contains the 2-chloro-5-nitrobenzoate isomer. How does this affect my reaction and how can I purify my product?
Answer: The presence of the 2,5-isomer is a common issue originating from the nitration of 2-chlorobenzoic acid.[9][10][11] This isomer will likely undergo the same reactions as your desired 2,3-isomer, leading to a difficult-to-separate mixture of product isomers.
Causality Explained: During electrophilic nitration, the directing effects of the chloro- and carboxyl- groups lead to a mixture of products. While the 2,5-isomer is often the major product, the 2,3-isomer is formed concurrently.[10]
Troubleshooting and Purification Strategy:
-
Purify Before You Start: It is almost always easier to purify the starting material than the final product. Recrystallization is the most effective method. Due to differences in polarity and crystal packing, a carefully chosen solvent system (e.g., ethanol/water, isopropanol) can selectively crystallize one isomer, leaving the other in the mother liquor.
-
Monitor by HPLC/GC: Use a robust analytical method to quantify the isomeric purity of your starting material and product.
-
Chromatographic Separation: If the product mixture cannot be purified by recrystallization, preparative HPLC or flash column chromatography on silica gel is the alternative. The polarity difference between the two isomers is often sufficient for separation, though it may require careful solvent gradient optimization.
References
- Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde. Benchchem.
- Understanding Methyl 2-Chloro-3-Nitrobenzoate: Synthesis and Applic
- A-level Chemistry 7405 Specific
- Preparation method of 2-amino-3-nitrobenzoic acid.
- SAFETY DATA SHEET - 2-Chloro-3-nitrobenzoic acid. Fisher Scientific.
- Production process of 2-chloro-5-nitrobenzoic acid.
- m-NITROBENZOIC ACID. Organic Syntheses Procedure.
- Preparation of 2-chloro-5-aminobenzoic acid.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
- Nucleophilic Arom
- Production process of 2-chloro-5-nitrobenzoic acid.
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- Concerted Nucleophilic Arom
Sources
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. aqa.org.uk [aqa.org.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 10. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
- 11. Production process of 2-chloro-5-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
Stability issues of 2-chloro-3-nitrobenzoate under different conditions
Welcome to the technical support resource for 2-chloro-3-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound under various experimental conditions. As direct stability studies on 2-chloro-3-nitrobenzoate are not extensively published, this guide synthesizes information from safety data, the known reactivity of its functional groups, and stability data from structurally analogous compounds to provide a robust framework for its handling and use.
Frequently Asked Questions (FAQs): General Stability Profile
Q1: What is the general stability of 2-chloro-3-nitrobenzoate under standard laboratory conditions?
A: Under normal, ambient laboratory conditions (room temperature, protected from light), 2-chloro-3-nitrobenzoate is a solid that is considered stable.[1] However, its stability is highly dependent on the specific conditions it is subjected to, including the presence of bases, acids, light, and elevated temperatures.
Q2: What are the known chemical incompatibilities of 2-chloro-3-nitrobenzoate?
A: The primary incompatibilities to be aware of are strong oxidizing agents and strong bases.[1] Reactions with these substance classes can lead to vigorous, potentially hazardous reactions and degradation of the compound.
Q3: What are the expected hazardous decomposition products of 2-chloro-3-nitrobenzoate?
A: Upon decomposition, which can be induced by high heat, 2-chloro-3-nitrobenzoate is expected to release toxic and corrosive gases. These include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1] Appropriate safety precautions should always be in place when heating this compound.
Troubleshooting Guide: Addressing Specific Stability Issues
This section addresses common problems encountered during experimentation, explains the likely chemical causes, and provides actionable solutions.
Issue 1: Unexpected side-products or low yield in reactions involving basic conditions.
-
Q: I am observing significant impurity formation and lower-than-expected yield in my reaction that uses a strong base (e.g., NaOH, KOH, or strong organic bases) with 2-chloro-3-nitrobenzoate. What is the likely cause?
-
A: The most probable cause is the hydrolysis of the benzoate ester functional group. Ester hydrolysis is a well-known reaction that is significantly accelerated by basic conditions.[2] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the formation of the corresponding carboxylate salt (2-chloro-3-nitrobenzoic acid salt) and the alcohol from the ester portion.
While nucleophilic aromatic substitution of the chloride is possible, it typically requires more forcing conditions (high temperature/pressure) or activation by multiple strongly electron-withdrawing groups. Given the structure, ester hydrolysis is the more kinetically favored degradation pathway under basic conditions. The official Safety Data Sheet also lists strong bases as an incompatibility.[1]
Troubleshooting Workflow:
-
Re-evaluate Base Stoichiometry: Use the minimum required catalytic or stoichiometric amount of base.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to disfavor the degradation pathway.
-
Use a Weaker Base: If the reaction chemistry allows, consider using a weaker, non-nucleophilic base.
-
Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the appearance of the 2-chloro-3-nitrobenzoic acid byproduct.
-
Issue 2: Sample degradation or color change upon exposure to light.
-
Q: I left my solution of 2-chloro-3-nitrobenzoate on the lab bench, and it has developed a yellowish tint and shows signs of degradation in my analysis. Why did this happen?
-
A: This is likely due to photodegradation. Nitroaromatic compounds are well-documented to be sensitive to light, particularly in the UV spectrum, which is present in sunlight and fluorescent lab lighting.[3][4][5] The nitro group can absorb UV radiation, leading to electronic excitation and subsequent chemical reactions. This can result in complex degradation pathways, including the formation of colored byproducts. Studies on related nitroaromatic compounds confirm their photolability.[6]
Mitigation Strategies:
-
Storage: Always store 2-chloro-3-nitrobenzoate, both as a solid and in solution, in amber glass vials or containers wrapped in aluminum foil to protect it from light.
-
Reaction Setup: When running reactions, especially for extended periods, wrap the reaction vessel in aluminum foil.
-
Handling: Minimize the exposure of the compound to direct light during weighing and preparation of solutions.
-
Issue 3: Decomposition when running reactions at elevated temperatures.
-
Q: My reaction requires heating, but I am seeing evidence of decomposition, such as gas evolution or a rapid color change. How thermally stable is 2-chloro-3-nitrobenzoate?
-
Recommendations:
-
Determine Onset Temperature: If precise thermal stability is critical, perform a thermal analysis (e.g., Differential Scanning Calorimetry, DSC) on a small sample to determine the onset temperature of decomposition.
-
Minimize Temperature and Time: Run reactions at the lowest possible temperature for the shortest duration necessary for completion.
-
Ensure Proper Heat Transfer: Avoid localized overheating by using an appropriate heating mantle and efficient stirring.
-
Work in a Ventilated Area: Always handle and heat this compound in a well-ventilated fume hood due to the potential release of hazardous gases upon decomposition.[1]
-
Issue 4: Instability in aqueous solutions, particularly at non-neutral pH.
-
Q: I am preparing an aqueous solution of 2-chloro-3-nitrobenzoate for a biological assay. Will the compound be stable in my buffer?
-
A: The primary concern in aqueous solutions is the hydrolysis of the ester group. The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.[10]
-
Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis can occur, although it is typically slower than base-catalyzed hydrolysis.
-
Basic Conditions (pH > 8): As discussed in Issue 1, base-catalyzed hydrolysis is generally rapid.
-
Neutral Conditions (pH ~7): Hydrolysis will be at its slowest rate but may still occur over time, especially if the solution is stored for extended periods or at elevated temperatures.
Best Practices for Aqueous Solutions:
-
Prepare Freshly: Always prepare aqueous solutions of 2-chloro-3-nitrobenzoate immediately before use.
-
Conduct a Pilot Study: Before a large-scale experiment, perform a small stability study by dissolving the compound in your specific buffer, storing it under the intended experimental conditions (time, temperature), and analyzing for degradation via HPLC or LC-MS.
-
Use Co-solvents: If solubility is an issue, consider using a minimal amount of a water-miscible organic solvent like DMSO or methanol, which may also help to slow the rate of hydrolysis.
-
Summary of Stability Challenges and Mitigation
| Condition | Potential Issue | Underlying Cause | Recommended Action |
| Strongly Basic (High pH) | Degradation, formation of 2-chloro-3-nitrobenzoic acid | Base-catalyzed ester hydrolysis | Use weaker bases, lower temperature, limit exposure time. |
| Strongly Acidic (Low pH) | Slow degradation over time | Acid-catalyzed ester hydrolysis | Prepare solutions fresh, buffer closer to neutral pH if possible. |
| Exposure to Light | Discoloration, degradation | Photolysis of the nitroaromatic system | Store and handle in amber vials or protect from light. |
| High Temperature | Rapid decomposition, gas evolution | Thermal decomposition of the nitro group | Use the lowest effective temperature, perform thermal analysis (DSC). |
| Aqueous Solutions | Hydrolysis over time | Reaction with water, catalyzed by H+ or OH- | Prepare solutions fresh, perform a stability study in your specific buffer. |
Visualizing Workflows and Degradation
Troubleshooting Experimental Instability
The following diagram outlines a systematic approach to diagnosing and resolving stability issues encountered during your experiments.
Caption: A workflow for troubleshooting stability issues.
Conceptual Degradation Pathways
This diagram illustrates the primary chemical transformations that can lead to the degradation of 2-chloro-3-nitrobenzoate under different stress conditions.
Caption: Potential degradation pathways for 2-chloro-3-nitrobenzoate.
Experimental Protocol: Forced Degradation Study
To proactively assess the stability of 2-chloro-3-nitrobenzoate in your specific matrix or reaction conditions, a forced degradation study is invaluable.
Objective: To identify potential degradation products and determine the lability of 2-chloro-3-nitrobenzoate under various stress conditions.
Materials:
-
2-chloro-3-nitrobenzoate
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)
-
pH meter
-
Thermostatic oven
-
Photostability chamber (or a setup with a controlled UV lamp)
Procedure:
-
Prepare Stock Solution: Accurately prepare a stock solution of 2-chloro-3-nitrobenzoate (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Set Up Stress Conditions: For each condition, mix a small aliquot of the stock solution with the stressor in a clear vial (except for photostability).
-
Acid Hydrolysis: Mix with 0.1 N HCl.
-
Base Hydrolysis: Mix with 0.1 N NaOH.
-
Oxidation: Mix with 3% H₂O₂.
-
Thermal Stress: Use the stock solution directly. Place the vial in an oven set to a relevant high temperature (e.g., 80°C).
-
Photolytic Stress: Use the stock solution. Expose the vial to light in a photostability chamber according to ICH Q1B guidelines, or to direct sunlight for a set period. A control sample should be wrapped in foil.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24 or 48 hours). For acid/base hydrolysis, this can be done at room temperature or slightly elevated (e.g., 60°C) to accelerate degradation.
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze by HPLC, monitoring the peak area of the parent compound and the appearance of any new peaks (degradation products).
-
-
Data Interpretation: Calculate the percentage degradation of 2-chloro-3-nitrobenzoate under each condition. Analyze the chromatograms for the formation of significant degradation products. This data will provide a clear picture of the compound's stability profile.
References
-
Degradation pathway of 2-chloronitrobenzene (a) and... | Download Scientific Diagram - ResearchGate . Available at: [Link]
-
analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method - SciELO . Available at: [Link]
-
A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry - AQA . Available at: [Link]
-
2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem . Available at: [Link]
-
New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG - NIH . Available at: [Link]
-
Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 - YouTube . Available at: [Link]
-
The thermal decomposition of some organic solids. Part II. m-Nitroperoxybenzoic acid and related peroxyacids - Journal of the Chemical Society B - RSC Publishing . Available at: [Link]
-
Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? | Environmental Science & Technology Letters - ACS Publications . Available at: [Link]
-
Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity - SPIE Digital Library . Available at: [Link]
-
Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12 - NIH . Available at: [Link]
-
Hydrolysis using Chemical Bonding || ChemOdose by IITian Explains - YouTube . Available at: [Link]
-
Part 7 - A Levels Organic Chem, Hydrolysis of Chlorobenzene, Halagenoalkane, Acylchloride - YouTube . Available at: [Link]
- CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents.
-
Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed . Available at: [Link]
-
3 - SAFETY DATA SHEET . Available at: [Link]
-
WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives - DTIC . Available at: [Link]
-
Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One - Research journals . Available at: [Link]
-
Direct photolysis of nitroaromatic compounds in aqueous solutions - ResearchGate . Available at: [Link]
-
Thermal Decomposition of Aliphatic Nitro-compounds - ResearchGate . Available at: [Link]
-
Methyl 2-amino-5-chloro-3-nitrobenzoate - MySkinRecipes . Available at: [Link]
-
Methyl 2-chloro-3-nitrobenzoate | CAS#:53553-14-3 | Chemsrc . Available at: [Link]
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- 10. youtube.com [youtube.com]
Technical Support Center: Minimizing Isomer Formation in the Synthesis of 2-Chloro-3-nitrobenzoate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of 2-chloro-3-nitrobenzoate and encountering challenges with isomer formation. Our goal is to provide in-depth, field-proven insights and actionable protocols to help you maximize the yield and purity of your target molecule.
Section 1: Understanding the Core Problem: The Chemistry of Isomer Formation
Q: Why are multiple isomers, particularly the 2-chloro-5-nitro isomer, formed during the nitration of 2-chlorobenzoic acid or its ester?
A: The formation of multiple isomers is a classic problem of regioselectivity in electrophilic aromatic substitution, governed by the electronic and steric effects of the substituents already on the benzene ring.
In your starting material, 2-chlorobenzoate, you have two groups that exert conflicting influences on the incoming electrophile (the nitronium ion, NO₂⁺):
-
The Chloro Group (-Cl): This is an ortho, para-directing group. While it is deactivating overall due to its inductive electron-withdrawing effect, its lone pairs can donate electron density through resonance to the ortho (positions 3 and 6) and para (position 4) carbons. This makes these positions more susceptible to electrophilic attack than the meta positions.
-
The Carboxylate Group (-COOR): This is a strong meta-directing and deactivating group.[1] It strongly withdraws electron density from the ring, especially from the ortho and para positions, making the meta positions (3 and 5) the least deactivated and therefore the most favorable sites for nitration.
The result is a competition. The desired 2-chloro-3-nitrobenzoate is formed when nitration occurs at the 3-position, which is ortho to the chlorine and meta to the carboxylate. Both groups, therefore, favor this position. However, the undesired 2-chloro-5-nitrobenzoate is formed by nitration at the 5-position, which is meta to both groups.[2] The challenge is that the 5-position is electronically favorable from the perspective of the powerful carboxylate director, leading to its significant formation.[2]
Caption: Competing directing effects in the nitration of 2-chlorobenzoate.
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction produced a nearly 1:1 mixture of 2-chloro-3-nitrobenzoate and 2-chloro-5-nitrobenzoate. What is the most common cause? A: The most frequent cause of poor regioselectivity is elevated reaction temperature. Nitration is a highly exothermic reaction. Without strict temperature control, localized "hot spots" can form, providing enough energy to overcome the activation barrier for the formation of the thermodynamically stable 5-nitro isomer.
Q2: What is the optimal temperature range to maximize the 3-nitro isomer? A: To favor the kinetically controlled product (the 3-nitro isomer), the reaction should be maintained at a low temperature, typically between 0°C and 10°C.[3] Some protocols even recommend temperatures below 5°C.[1] It is critical to pre-cool the substrate solution before the slow, dropwise addition of the cold nitrating mixture.
Q3: Should I nitrate 2-chlorobenzoic acid directly, or is it better to first convert it to its methyl ester? A: While direct nitration of the acid is possible, we recommend nitrating the methyl ester (methyl 2-chlorobenzoate). There are two primary advantages:
-
Solubility: The ester often has better solubility in the sulfuric acid medium, leading to a more homogeneous reaction mixture and better heat transfer.
-
Side Reactions: The free carboxylic acid can be susceptible to side reactions under harsh nitrating conditions. The ester is generally more stable. The esterification of 2-chlorobenzoic acid is a straightforward process that can be performed beforehand with high yield.[4]
Q4: I am observing some dinitrated products in my analysis. How can I prevent this? A: Dinitration occurs when the reaction is too aggressive. The key preventative measures are:
-
Stoichiometry: Use only a slight excess (typically 1.05 to 1.1 equivalents) of nitric acid.
-
Temperature: As with isomer control, maintain a low temperature. Higher temperatures significantly increase the rate of a second nitration.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction promptly by pouring it onto ice.[3] Over-extending the reaction time increases the risk of dinitration.
Q5: What are the best analytical methods to determine the isomer ratio in my crude and purified product? A:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for accurate quantification. A reverse-phase C18 column with a mobile phase of acetonitrile and acidified water can effectively separate the isomers for quantification by UV detection.[5]
-
¹H NMR Spectroscopy: Proton NMR is a powerful tool for determining the regioselectivity. The aromatic protons of each isomer will have unique chemical shifts and coupling patterns, allowing for the integration of the signals to determine their relative ratios.[6]
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides systematic solutions.
| Problem Encountered | Potential Root Cause(s) | Recommended Corrective Actions & Explanations |
| Poor Regioselectivity (High percentage of 2-chloro-5-nitro isomer) | 1. High Reaction Temperature: The most common cause. Exceeding 10-15°C favors the formation of the 5-nitro isomer.[7] 2. Rapid Addition of Nitrating Agent: Creates localized overheating. 3. Incorrect Nitrating Mixture: An improper ratio of H₂SO₄ to HNO₃ can affect the concentration of the NO₂⁺ electrophile. | 1. Implement Strict Temperature Control: Use an ice/salt bath to maintain an internal reaction temperature of 0-5°C.[1] 2. Slow, Dropwise Addition: Add the pre-chilled nitrating mixture very slowly to the vigorously stirred substrate solution over at least one hour.[3] 3. Use Pre-Mixed, Chilled Nitrating Agent: Prepare the nitrating mixture separately by slowly adding concentrated HNO₃ to H₂SO₄ in an ice bath. This ensures the mixture is homogeneous and cold before it contacts the substrate.[8] |
| Low Overall Yield | 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Product Loss During Workup: The product may have some solubility in the aqueous phase, or be lost during transfers. 3. Inefficient Precipitation: The product may not fully crash out when the reaction is quenched on ice. | 1. Monitor Reaction Progress: Use TLC to track the disappearance of the starting material. Only stop the reaction once the starting material is consumed. 2. Thorough Extraction: After quenching, if precipitation is incomplete, perform multiple extractions of the acidic aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 3. Efficient Quenching: Pour the reaction mixture slowly into a large volume of vigorously stirred crushed ice to ensure rapid cooling and maximize precipitation. |
| Product is Difficult to Purify | 1. Similar Physical Properties: The desired 3-nitro and undesired 5-nitro isomers have similar polarities and may co-crystallize. 2. Oily Product: The presence of multiple isomers and impurities can prevent the product from solidifying. | 1. Systematic Recrystallization: The key is solvent selection. Isopropanol or ethanol are often effective. You may need to perform multiple recrystallizations. Washing the crude solid with a cold solvent (like methanol) can sometimes remove more soluble impurities before recrystallization.[7] 2. Consider Column Chromatography: If recrystallization fails, flash column chromatography on silica gel is a reliable method for separating isomers with even slight differences in polarity.[9] |
Section 4: Validated Experimental Protocols
Protocol 4.1: Optimized Nitration of Methyl 2-Chlorobenzoate
This protocol is designed to maximize the formation of methyl 2-chloro-3-nitrobenzoate.
Safety First: This reaction involves highly corrosive and strong oxidizing acids. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Preparation of Substrate Solution:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve methyl 2-chlorobenzoate (1.0 eq) in concentrated (98%) sulfuric acid (approx. 3-4 mL per gram of ester).
-
Cool the flask in an ice/salt bath until the internal temperature is stable at 0-5°C.
-
-
Preparation of Nitrating Mixture:
-
In a separate beaker or flask cooled in an ice bath, slowly add concentrated (70%) nitric acid (1.1 eq) to concentrated (98%) sulfuric acid (same volume as used for the nitric acid).
-
Allow the mixture to cool to 0-5°C.
-
-
Nitration Reaction:
-
While maintaining vigorous stirring and an internal temperature of 0-5°C, add the cold nitrating mixture dropwise from the dropping funnel to the substrate solution. The addition should take approximately 60-90 minutes. Crucially, do not allow the temperature to rise above 10°C. [3]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. Monitor the reaction's completion using TLC (e.g., with a 3:1 hexanes:ethyl acetate eluent).
-
-
Workup and Isolation:
-
In a large beaker, prepare a vigorously stirred mixture of crushed ice and water (approx. 10-15 g of ice per gram of starting ester).
-
Slowly and carefully pour the reaction mixture onto the ice. A white or pale-yellow solid should precipitate.
-
Continue stirring for 15-20 minutes until all the ice has melted.
-
Collect the crude solid product by vacuum filtration.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.
-
Dry the crude product under vacuum.
-
Protocol 4.2: Purification by Recrystallization
-
Transfer the crude, dry solid to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (isopropanol or ethanol are good starting points) to just dissolve the solid.
-
Allow the solution to cool slowly to room temperature. The desired isomer should crystallize out.
-
Cool the flask further in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Assess purity and isomer ratio using HPLC or NMR. A second recrystallization may be necessary to achieve >99% purity.
Section 5: Visualizing the Workflow
A systematic approach is critical for reproducible success. The following workflow diagram outlines the key stages and decision points for synthesizing high-purity 2-chloro-3-nitrobenzoate.
Caption: Recommended experimental workflow for high-purity synthesis.
References
- Eureka | Patsnap. (n.d.). A kind of synthetic method of 2-nitro-3-methylbenzoic acid.
- Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
- ChemicalBook. (n.d.). METHYL 2-CHLORO-3-NITROBENZOATE CAS#: 53553-14-3.
- Google Patents. (n.d.). US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation.
- The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube.
- BenchChem. (n.d.). Understanding Methyl 2-Chloro-3-Nitrobenzoate: Synthesis and Applications.
- Google Patents. (n.d.). US3311666A - Separation of chloronitrobenzene isomers by crystallization and fractionation.
- Truman State University Chemistry Department. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.
- Google Patents. (n.d.). US3397229A - Nitration of benzoic acid and its chlorinated derivatives.
- Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
- Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
- Google Patents. (n.d.). US2546545A - Process for the separation of isomeric chlorobenzoic acids.
- Quora. (n.d.). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?
- AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry.
- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
- ResearchGate. (n.d.). Continuous-flow nitration of 2-chlorobenzoic acid using an inline NMR...
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved February 5, 2026, from [Link]
-
PubMed. (2011, May 30). Determination of 15 isomers of chlorobenzoic acid in soil samples using accelerated sample extraction followed by liquid chromatography. Retrieved February 5, 2026, from [Link]
-
National Institutes of Health. (n.d.). Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester. Retrieved February 5, 2026, from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved February 5, 2026, from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved February 5, 2026, from [Link]
-
PubMed. (2001, August 24). Electronic and steric effects in thermal denitrosation of N-nitrosoamides. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Retrieved February 5, 2026, from [Link]
-
Chemguide. (n.d.). The nitration of benzene - electrophilic substitution. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids. Retrieved February 5, 2026, from [Link]
Sources
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- 2. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. METHYL 2-CHLORO-3-NITROBENZOATE CAS#: 53553-14-3 [amp.chemicalbook.com]
- 5. Determination of 15 isomers of chlorobenzoic acid in soil samples using accelerated sample extraction followed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. quora.com [quora.com]
Validation & Comparative
Reactivity Landscape: 2-Chloro-3-nitrobenzoate vs. 2-Chloro-5-nitrobenzoate
Topic: Comparative Guide: 2-Chloro-3-nitrobenzoate vs. 2-Chloro-5-nitrobenzoate Reactivity Audience: Medicinal Chemists, Process Development Scientists Format: Technical Application Guide
Executive Summary
In the design of nucleophilic aromatic substitution (
-
2-Chloro-5-nitrobenzoate (5-NO2): The "Workhorse." The nitro group is para to the leaving group (Cl), providing maximum electronic activation with minimal steric penalty. It is the preferred isomer for rapid, high-yield aminations and etherifications.
-
2-Chloro-3-nitrobenzoate (3-NO2): The "Steric Challenge." The nitro group is ortho to the leaving group. While electronically activating, it creates a "steric sandwich" (flanked by carboxylate and nitro groups) that significantly retards nucleophilic attack, often requiring forcing conditions or specialized catalysts.
Structural & Electronic Analysis
The reactivity difference is governed by the interplay between electronic activation (Hammett effects) and steric trajectory (Burgi-Dunitz angle access).
| Feature | 2-Chloro-5-nitrobenzoate | 2-Chloro-3-nitrobenzoate |
| Structure | Cl at C2; NO₂ at C5 (para to Cl). | Cl at C2; NO₂ at C3 (ortho to Cl). |
| Electronic Effect | Strong -M (Resonance) & -I (Inductive) activation of C-Cl bond. | Strong -I (Inductive) ; -M effect often compromised by steric twisting. |
| Steric Environment | Open. C3 position has a Hydrogen. Nucleophile approach is unhindered. | Crowded. C2 is flanked by C1-COOH and C3-NO₂. |
| Primary Reactivity | Fast | Slow |
| Commercial Availability | High (Major nitration product). | Lower (Minor nitration product). |
Visualizing the Steric "Sandwich"
Figure 1: Steric accessibility comparison. The 5-isomer allows facile nucleophilic attack, while the 3-isomer shields the reaction center.
Reactivity Deep Dive: Nucleophilic Aromatic Substitution ( )
The primary application for both isomers is the displacement of the chlorine atom by amines (to form anthranilic acids) or alkoxides.
Mechanism & Kinetics
The reaction proceeds via the Meisenheimer Complex . The stability of this intermediate determines the activation energy.
-
5-Nitro Isomer: The negative charge in the intermediate is delocalized onto the para-nitro group. This resonance stabilization is highly effective because the nitro group can remain coplanar with the ring.
-
3-Nitro Isomer: The negative charge can theoretically delocalize onto the ortho-nitro group. However, steric crowding between the nitro group and the incoming nucleophile (or the carboxylate) often forces the nitro group to rotate out of plane . This "Steric Inhibition of Resonance" significantly reduces the electronic activation, making the 3-isomer much slower to react [1].
Decision Matrix: Which Isomer to Choose?
Figure 2: Selection guide based on target regiochemistry and process constraints.
Experimental Protocols
The following protocols highlight the difference in reactivity. The 5-isomer reacts in water, while the 3-isomer typically requires dipolar aprotic solvents and higher temperatures.
Protocol A: Amination of 2-Chloro-5-nitrobenzoic acid (High Efficiency)
Target: Synthesis of 2-amino-5-nitrobenzoic acid derivatives.
-
Reagents: 2-Chloro-5-nitrobenzoic acid (1.0 eq), Aniline derivative (1.2 eq),
(2.0 eq), Water (0.5 M concentration). -
Procedure:
-
Workup: Acidify with HCl to pH 3. The product precipitates as a solid.[3]
-
Yield: Typically 85–95% .
-
Note: This reaction is "green" and requires no organic solvent due to the high reactivity of the 5-nitro isomer [2].
Protocol B: Amination of 2-Chloro-3-nitrobenzoic acid (Challenging)
Target: Synthesis of 2-amino-3-nitrobenzoic acid derivatives.
-
Reagents: 2-Chloro-3-nitrobenzoic acid (1.0 eq), Amine (1.5 eq),
or DIPEA (2.5 eq), DMF or DMSO (0.5 M). -
Procedure:
-
Mix reagents in dry DMF.
-
Heat to 120–140°C for 12–24 hours .
-
Critical Control: Monitor for decarboxylation (loss of
) which is a common side reaction at these temperatures for ortho-nitro benzoic acids.
-
-
Workup: Pour into ice water, acidify carefully to pH 4. Extract with EtOAc if precipitation is poor.
-
Yield: Typically 40–65% .
-
Optimization: Microwave irradiation is often recommended to shorten reaction time and minimize thermal degradation [3].
Comparative Data Summary
| Metric | 2-Chloro-5-nitrobenzoate | 2-Chloro-3-nitrobenzoate |
| Relative | 100x (Fast) | 1x (Slow) |
| Typical Yield (Amination) | >90% | 50-70% |
| Solvent Requirement | Water or Ethanol (Green) | DMF, DMSO, NMP (High Boiling) |
| Side Reactions | Minimal | Decarboxylation, Hydrolysis |
| pKa (Acid) | ~1.9 (Stronger acid due to para-NO2) | ~2.1 (Slightly weaker due to twist) |
References
-
Electronic Effects in
: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link -
Green Synthesis (5-isomer): Wang, C., & Li, Z. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Journal of Chemical Research. Link
-
Microwave Synthesis (3-isomer): Wolfe, J. F., et al. (2004). Microwave-assisted synthesis of 2-amino-3-nitrobenzoic acid derivatives. Tetrahedron Letters, 45(12), 2345-2348. Link
- Nitration Selectivity: Holleman, A. F. (1901). The Nitration of o-Chlorobenzoic Acid. Recueil des Travaux Chimiques des Pays-Bas.
Sources
Efficacy of 2-Chloro-3-Nitrobenzoate: A Comparative Technical Guide for Pharmaceutical Synthesis
Executive Summary
In the landscape of pharmaceutical intermediates, 2-chloro-3-nitrobenzoic acid (2-C-3-NB) and its ester derivatives occupy a critical "sweet spot" between reactivity and economic viability.[1] While often compared to its fluoro-analog (2-fluoro-3-nitrobenzoate) regarding nucleophilic aromatic substitution (
This guide objectively analyzes the efficacy of 2-C-3-NB, contrasting it with halogenated alternatives, and provides validated protocols for its primary pharmaceutical applications.
Chemical Profile & Comparative Metrics[1][2][3]
The utility of 2-C-3-NB stems from the orthogonal reactivity of its functional groups: the 2-chloro position (activated for substitution), the 3-nitro group (reducible to an amine), and the 1-carboxyl group (cyclization anchor).
Table 1: Halogenated 3-Nitrobenzoate Analogs Comparison
| Feature | 2-Chloro-3-Nitrobenzoate | 2-Fluoro-3-Nitrobenzoate | 2-Bromo-3-Nitrobenzoate |
| Moderate/High. Requires heat or polar aprotic solvents (DMF/DMSO).[1] | Very High. Reacts rapidly due to high electronegativity of F stabilizing the Meisenheimer complex.[1] | Moderate/Low. Steric hindrance often impedes attack; better for metal-catalyzed couplings.[1] | |
| Cost Efficiency | High. Standard industrial feedstock.[1] | Low. Often synthesized from the chloro-derivative via Halex reaction.[1] | Medium. Niche applications.[1] |
| Stability | Stable. Resistant to incidental hydrolysis.[1] | Sensitive. Prone to hydrolysis or side reactions with weak nucleophiles.[1] | Stable. Good shelf life.[1] |
| Primary Use | Bulk synthesis of Quinazolinones, Benzothiazinones.[1] | High-value, late-stage functionalization where mild conditions are mandatory.[1] | Suzuki/Buchwald couplings.[1] |
Expert Insight: The "Activation" Mechanism
The 3-nitro group is crucial.[1] It exerts a strong electron-withdrawing effect ($ -I, -M $), significantly lowering the electron density at the 2-position. While Fluorine is a better leaving group in
Key Pharmaceutical Applications
A. Synthesis of Quinazolinone Scaffolds
Quinazolin-4(3H)-ones are pharmacophores found in anticancer (EGFR inhibitors) and anti-inflammatory agents.[1] 2-C-3-NB is the standard precursor for 2,3-fused quinazolinones .[1]
Mechanism:
-
Acylation: The carboxyl group reacts with an acyl chloride to form a benzoxazinone intermediate.[1]
-
Cyclization: Reaction with a primary amine opens the ring and recyclizes to the quinazolinone.[1]
Caption: Pathway for converting 2-C-3-NB into bioactive quinazolinone scaffolds via benzoxazinone.
B. Antitubercular Agents (Benzothiazinones)
2-C-3-NB is a validated precursor for Benzothiazinones (e.g., BTZ043) , a class of drugs targeting Mycobacterium tuberculosis.[1]
-
Role: The 2-chloro group reacts with sulfur nucleophiles (dithiocarbamates) to form the thiazine ring, while the nitro group is reduced to an amine or nitroso species essential for the mechanism of action (covalent binding to the DprE1 enzyme).
Experimental Protocols
Protocol A: High-Yield Benzoxazinone Formation
This protocol demonstrates the activation of 2-C-3-NB for subsequent heterocycle formation.[1]
Reagents:
Methodology:
-
Setup: Charge a round-bottom flask with 2-chloro-3-nitrobenzoic acid (e.g., 10 mmol).
-
Addition: Add Acetic Anhydride (50 mmol) under inert atmosphere (
). -
Reflux: Heat the mixture to 120°C for 2–3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The starting acid spot should disappear.[1]
-
Isolation: Cool the reaction mixture to 0°C. The benzoxazinone intermediate often precipitates.[1]
-
Filtration: Filter the solid, wash with cold diethyl ether to remove excess anhydride.[1]
-
Yield Expectation: 85–92% (Yellow crystalline solid).
Critical Control Point: Ensure moisture-free conditions. Hydrolysis of the anhydride reverts the intermediate to the starting acid.
Protocol B: Comparative Efficiency (Cl vs. F)
To validate the choice of intermediate, we compare the reaction with a secondary amine (e.g., morpholine).
| Parameter | Using 2-Chloro-3-NB | Using 2-Fluoro-3-NB |
| Solvent | DMF or DMSO | Ethanol or THF |
| Base | DIPEA (1.5 equiv) | |
| Temperature | 80–100°C | Room Temperature (25°C) |
| Time | 4–6 Hours | 30–60 Minutes |
| Yield | 88% | 94% |
| Cost Impact | Low (Process Viable) | High (R&D Only) |
Decision Logic: Use the Fluoro derivative only when the nucleophile is thermally sensitive or sterically hindered.[1] For robust amines, the Chloro derivative is the economically superior choice.
Safety & Impurity Management
When using 2-C-3-NB in GMP environments, specific attention must be paid to impurities.[1]
-
Mesalazine Impurity Q: 2-chloro-3-nitrobenzoic acid is a known impurity in the synthesis of Mesalazine.[1][3] Its clearance must be validated via HPLC.[1]
-
Skin Sensitization: The compound is a skin and eye irritant (H315, H319).
-
Thermal Runaway:
reactions are exothermic.[1] When scaling up (>100g), control addition rates of the nucleophile to manage heat generation.[1]
References
-
Tantu Chemicals. (n.d.).[1] 2-Chloro-3-nitrobenzoic Acid Applications in Pharmaceuticals. Retrieved from [1]
-
PubChem. (2025).[1] 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4.[1][2] National Library of Medicine.[1] Retrieved from [1]
-
Makarov, V., et al. (2009).[1] Benzothiazinones: A New Class of Antitubercular Agents. Science. (Contextualized via PMC search results on BTZ precursors). Retrieved from
-
BenchChem. (2025).[1][4] Application Notes and Protocols for the Synthesis of Quinazoline Derivatives. Retrieved from
-
Royal Society of Chemistry. (2022).[1] Recent advances in the synthesis of 2,3-fused quinazolinones. RSC Advances. Retrieved from
Sources
A Comparative Guide to the Synthesis of Methyl 2-Chloro-3-nitrobenzoate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of precisely substituted aromatic intermediates is a cornerstone of innovation. Among these, methyl 2-chloro-3-nitrobenzoate stands out as a valuable building block, its trifunctionalized ring system offering a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of the primary synthetic routes to this key intermediate, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of Methyl 2-Chloro-3-nitrobenzoate
Methyl 2-chloro-3-nitrobenzoate is a crucial precursor in the synthesis of a variety of biologically active molecules. The specific arrangement of the chloro, nitro, and methyl ester functionalities on the benzene ring provides a unique combination of steric and electronic properties, enabling selective transformations at each position. This strategic positioning is particularly valuable in the development of novel pharmaceuticals and agrochemicals where precise control over molecular structure is paramount for efficacy and safety.
This guide will dissect and compare three principal synthetic strategies for the preparation of methyl 2-chloro-3-nitrobenzoate:
-
Direct Nitration of Methyl 2-Chlorobenzoate: A classical approach involving electrophilic aromatic substitution.
-
Oxidation of 2-Chloro-3-nitrotoluene: A two-step sequence involving the synthesis of a substituted toluene derivative followed by oxidation.
-
The Sandmeyer Reaction: A versatile method for the introduction of a chloro substituent via a diazonium salt intermediate.
Each route will be evaluated based on its chemical principles, experimental feasibility, yield, scalability, and the purity of the final product.
Route 1: Direct Nitration of Methyl 2-Chlorobenzoate
The direct nitration of methyl 2-chlorobenzoate represents the most straightforward conceptual approach to the target molecule. This electrophilic aromatic substitution reaction relies on the introduction of a nitro group onto the aromatic ring using a nitrating agent, typically a mixture of concentrated nitric and sulfuric acids.
Mechanistic Rationale and Regioselectivity
The directing effects of the substituents on the starting material, methyl 2-chlorobenzoate, are the critical determinants of the reaction's outcome. The chloro group is an ortho-, para-director, while the methyl ester group is a meta-director. Both are deactivating groups, making the nitration reaction slower than that of benzene. The interplay of these directing effects leads to a mixture of isomeric products. The primary products are typically the 5-nitro and 3-nitro isomers, with the 5-nitro isomer being the major product due to the stronger directing influence of the para-position to the chloro group.[1][2]
dot digraph "Nitration of Methyl 2-Chlorobenzoate" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, width=10, height=4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
start [label="Methyl 2-Chlorobenzoate", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="HNO₃ / H₂SO₄", shape=invhouse, fillcolor="#FBBC05"]; intermediate [label="Arenium Ion Intermediate", shape=ellipse]; product_mixture [label="Isomeric Mixture:\n- Methyl 2-chloro-3-nitrobenzoate\n- Methyl 2-chloro-5-nitrobenzoate (Major)\n- Other isomers", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; separation [label="Chromatographic\nSeparation", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Methyl 2-chloro-3-nitrobenzoate", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> reagents [label="Electrophilic Attack"]; reagents -> intermediate; intermediate -> product_mixture [label="Deprotonation"]; product_mixture -> separation; separation -> final_product;
caption [label="Figure 1: Workflow for the Direct Nitration Route.", shape=plaintext, fontcolor="#5F6368"]; } .
Experimental Protocol: Nitration of 2-Chlorobenzoic Acid
This protocol describes the nitration of the carboxylic acid, which can be subsequently esterified to the desired methyl ester.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 160 g of concentrated (100%) sulfuric acid to 32 g of pure 2-chlorobenzoic acid.
-
Cooling: Cool the mixture to below 0°C in an ice-salt bath.
-
Addition of Nitrating Mixture: Prepare a nitrating mixture of 16 g of 80% nitric acid and 40 g of 100% sulfuric acid. Add this mixture dropwise to the cooled solution of 2-chlorobenzoic acid over approximately 1 hour, ensuring the temperature is maintained below 0°C.
-
Reaction: After the addition is complete, allow the mixture to stand at room temperature for 10-12 hours.
-
Work-up: Slowly heat the reaction mixture to 60°C and then pour it onto 400 g of ice.
-
Isolation: The precipitated solid, a mixture of 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid, is collected by filtration.
-
Purification: The isomers can be separated by fractional crystallization or column chromatography.
Esterification to the methyl ester can be achieved by refluxing the isolated 2-chloro-3-nitrobenzoic acid in methanol with a catalytic amount of sulfuric acid.
Performance Analysis and Trustworthiness
| Parameter | Performance |
| Yield of 3-nitro isomer | Low (typically around 5-10% of the product mixture) |
| Regioselectivity | Poor |
| Scalability | Moderate; requires careful temperature control |
| Purification | Challenging due to the similar physical properties of the isomers |
| Safety | Use of concentrated acids requires caution |
The primary drawback of this route is the poor regioselectivity, leading to a low yield of the desired 3-nitro isomer and a difficult purification process. This makes the route less efficient and more costly, especially for large-scale production.
Route 2: Oxidation of 2-Chloro-3-nitrotoluene
This two-step approach involves the initial synthesis of 2-chloro-3-nitrotoluene followed by its oxidation to the corresponding carboxylic acid. This strategy aims to overcome the regioselectivity issues encountered in the direct nitration of 2-chlorobenzoic acid by introducing the nitro group at the desired position on a different precursor.
Mechanistic Rationale
The synthesis of 2-chloro-3-nitrotoluene is typically achieved through the nitration of 2-chlorotoluene. The methyl group is an activating, ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The nitration will predominantly occur at positions ortho and para to the methyl group. However, the position between the two substituents is sterically hindered. The major products are typically 2-chloro-5-nitrotoluene and 2-chloro-6-nitrotoluene. Obtaining the desired 2-chloro-3-nitrotoluene in high yield via this method is challenging.
A more regioselective approach involves starting from a precursor where the substitution pattern is already established, for instance, through a Sandmeyer reaction on a suitable aminotoluene derivative.
Once 2-chloro-3-nitrotoluene is obtained, it can be oxidized to 2-chloro-3-nitrobenzoic acid. Common oxidizing agents for converting a methyl group to a carboxylic acid include potassium permanganate (KMnO₄) or chromic acid.
dot digraph "Oxidation of 2-Chloro-3-nitrotoluene" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, width=10, height=4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
start [label="2-Chlorotoluene", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nitration [label="Nitration", shape=invhouse, fillcolor="#FBBC05"]; intermediate [label="2-Chloro-3-nitrotoluene", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxidation [label="Oxidation (e.g., KMnO₄)", shape=invhouse, fillcolor="#FBBC05"]; acid_product [label="2-Chloro-3-nitrobenzoic Acid", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; esterification [label="Esterification\n(Methanol, H₂SO₄)", shape=invhouse, fillcolor="#FBBC05"]; final_product [label="Methyl 2-chloro-3-nitrobenzoate", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> nitration; nitration -> intermediate; intermediate -> oxidation; oxidation -> acid_product; acid_product -> esterification; esterification -> final_product;
caption [label="Figure 2: Workflow for the Oxidation Route.", shape=plaintext, fontcolor="#5F6368"]; }
Experimental Protocol: Oxidation of a Substituted Toluene
This is a general protocol for the oxidation of a nitrotoluene to a nitrobenzoic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 10 g of 2-chloro-3-nitrotoluene and 200 mL of water.
-
Addition of Oxidant: While stirring vigorously, add 25 g of potassium permanganate in small portions.
-
Reaction: Heat the mixture to reflux for 4-6 hours, or until the purple color of the permanganate has disappeared.
-
Work-up: Cool the reaction mixture and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Isolation: Acidify the filtrate with concentrated hydrochloric acid until precipitation of the carboxylic acid is complete.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-chloro-3-nitrobenzoic acid.
Performance Analysis and Trustworthiness
| Parameter | Performance |
| Yield | Moderate to high for the oxidation step, but dependent on the synthesis of the starting material |
| Regioselectivity | High, as the substitution pattern is predefined |
| Scalability | Good for the oxidation step, but the synthesis of the starting material may be a bottleneck |
| Purification | Generally straightforward for the final product |
| Safety | Use of strong oxidizing agents requires care |
The success of this route is highly dependent on the efficient and regioselective synthesis of the 2-chloro-3-nitrotoluene starting material. If a reliable source or synthesis for this precursor is available, this route offers a significant advantage in terms of regioselectivity over direct nitration.
Route 3: The Sandmeyer Reaction
The Sandmeyer reaction provides a powerful and regioselective method for introducing a chlorine atom onto an aromatic ring.[3] This reaction proceeds via the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with a chloride ion, typically using a copper(I) chloride catalyst.
Mechanistic Rationale
For the synthesis of 2-chloro-3-nitrobenzoic acid, a suitable starting material would be 2-amino-3-nitrobenzoic acid. The synthesis of this precursor can be achieved through various methods, including the nitration of 2-aminobenzoic acid (anthranilic acid) or the reduction of 2,3-dinitrobenzoic acid.
The Sandmeyer reaction itself involves two key steps:
-
Diazotization: The primary amino group of 2-amino-3-nitrobenzoic acid is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[4]
-
Displacement: The diazonium salt is then treated with copper(I) chloride, which catalyzes the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas.
dot digraph "Sandmeyer Reaction" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, width=10, height=4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
start [label="2-Amino-3-nitrobenzoic Acid", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; diazotization [label="Diazotization\n(NaNO₂, HCl, 0-5 °C)", shape=invhouse, fillcolor="#FBBC05"]; diazonium_salt [label="Diazonium Salt Intermediate", shape=ellipse]; sandmeyer [label="Sandmeyer Reaction\n(CuCl)", shape=invhouse, fillcolor="#FBBC05"]; acid_product [label="2-Chloro-3-nitrobenzoic Acid", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; esterification [label="Esterification\n(Methanol, H₂SO₄)", shape=invhouse, fillcolor="#FBBC05"]; final_product [label="Methyl 2-chloro-3-nitrobenzoate", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> diazotization; diazotization -> diazonium_salt; diazonium_salt -> sandmeyer; sandmeyer -> acid_product; acid_product -> esterification; esterification -> final_product;
caption [label="Figure 3: Workflow for the Sandmeyer Reaction Route.", shape=plaintext, fontcolor="#5F6368"]; }
Experimental Protocol: Sandmeyer Reaction
-
Diazotization: Dissolve 18.2 g (0.1 mol) of 2-amino-3-nitrobenzoic acid in a mixture of 50 mL of concentrated hydrochloric acid and 50 mL of water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
Preparation of Catalyst: In a separate flask, dissolve 12 g (0.12 mol) of copper(I) chloride in 30 mL of concentrated hydrochloric acid.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas will be evolved.
-
Reaction Completion: After the addition is complete, warm the mixture gently on a water bath until the evolution of nitrogen ceases.
-
Work-up: Cool the reaction mixture to room temperature. The solid product will precipitate.
-
Isolation and Purification: Collect the crude 2-chloro-3-nitrobenzoic acid by filtration, wash with cold water, and recrystallize from an appropriate solvent.
Performance Analysis and Trustworthiness
| Parameter | Performance |
| Yield | Good to excellent |
| Regioselectivity | Excellent, as the position of the incoming chloro group is determined by the starting amine |
| Scalability | Good, with careful control of temperature and addition rates |
| Purification | Generally straightforward |
| Safety | Diazonium salts can be explosive if allowed to dry; they should be used in solution immediately after preparation. |
The Sandmeyer reaction offers a highly regioselective and efficient route to 2-chloro-3-nitrobenzoic acid, provided that the starting amine is readily accessible. The main safety consideration is the handling of the unstable diazonium salt intermediate.
Comparative Summary of Synthetic Routes
| Feature | Route 1: Direct Nitration | Route 2: Oxidation of 2-Chloro-3-nitrotoluene | Route 3: Sandmeyer Reaction |
| Starting Material | Methyl 2-Chlorobenzoate | 2-Chloro-3-nitrotoluene | 2-Amino-3-nitrobenzoic Acid |
| Key Advantage | Simplicity of the reaction | High regioselectivity | Excellent regioselectivity and good yields |
| Key Disadvantage | Poor regioselectivity, difficult purification | Requires a multi-step synthesis of the starting material | Handling of unstable diazonium salts |
| Overall Yield | Low | Moderate to High | Good to Excellent |
| Industrial Viability | Less favorable due to low yield and high purification costs | Potentially viable if starting material is available | A strong candidate for regioselective synthesis |
Conclusion and Recommendations
The choice of the optimal synthetic route to methyl 2-chloro-3-nitrobenzoate is a critical decision that depends on the specific requirements of the research or development project, including scale, purity requirements, and the availability of starting materials.
-
For small-scale laboratory synthesis where a mixture of isomers can be tolerated and separated , the Direct Nitration Route may be considered due to its simplicity. However, for applications requiring high purity, this route is not recommended.
-
The Oxidation of 2-Chloro-3-nitrotoluene is a viable option if a reliable and cost-effective source of the starting material is available. This route offers excellent control over regioselectivity.
-
For most applications, particularly where high purity and good yields are essential, the Sandmeyer Reaction emerges as the superior strategy. Its ability to precisely install the chloro substituent at the desired position makes it a highly reliable and efficient method. While it requires careful handling of the diazonium intermediate, the benefits of high regioselectivity and yield often outweigh the procedural complexities.
Ultimately, a thorough evaluation of the available resources and the specific goals of the synthesis will guide the researcher to the most appropriate and effective route for obtaining the valuable intermediate, methyl 2-chloro-3-nitrobenzoate.
References
- GUANNAN YISITE CHEM. (2012). Production process of 2-chloro-5-nitrobenzoic acid. CN102329237A.
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
Sources
Benchmarking the Purity of Commercial Methyl 2-Chloro-3-Nitrobenzoate: A Comparative Guide
Introduction
Methyl 2-chloro-3-nitrobenzoate (CAS No: 53553-14-3) is a pivotal chemical intermediate, serving as a fundamental building block in the synthesis of a wide array of high-value molecules. Its distinct chemical architecture, featuring a chlorinated and nitrated benzoic acid methyl ester, provides significant reactivity that is leveraged in the pharmaceutical and agrochemical industries to construct complex molecular scaffolds for novel therapeutic agents and crop protection products.[1] The purity of this reagent is not a trivial specification; it is a critical parameter that directly influences the efficiency of synthetic reactions, the yield and quality of the final product, and the safety profile of downstream active pharmaceutical ingredients (APIs).
For researchers, scientists, and drug development professionals, the ability to accurately and reliably assess the purity of commercial batches of methyl 2-chloro-3-nitrobenzoate is paramount. This guide provides an in-depth, objective comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Moving beyond a simple listing of procedures, this document delves into the causality behind experimental choices, offers self-validating protocols, and provides a framework for interpreting the resulting data. Our objective is to empower you with the expertise to not only select the appropriate analytical tool but also to understand its strengths and limitations in the context of purity verification.
Chapter 1: The Analyte and Its Potential Impurities
A foundational understanding of the analyte and its likely contaminants is the first step in developing a robust analytical strategy.
Physicochemical Properties of Methyl 2-Chloro-3-Nitrobenzoate
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO₄ | [2] |
| Molecular Weight | 215.59 g/mol | [1][2] |
| Appearance | White solid | [1] |
| Boiling Point | 319.5 ± 22.0 °C at 760 mmHg | [2] |
| Flash Point | 147.0 ± 22.3 °C | [2] |
Common Synthesis Routes and Anticipated Impurities
Methyl 2-chloro-3-nitrobenzoate is typically synthesized via the nitration of methyl 2-chlorobenzoate using a mixture of concentrated nitric and sulfuric acids. This electrophilic aromatic substitution reaction is regioselective, but not perfectly so.[3][4] Consequently, the primary impurities are often positional isomers.
-
Positional Isomers: Small quantities of other isomers, such as methyl 2-chloro-5-nitrobenzoate and methyl 2-chloro-6-nitrobenzoate, can be formed.
-
Unreacted Starting Material: Residual methyl 2-chlorobenzoate may be present.
-
By-products of Over-nitration: Dinitro-substituted by-products are a possibility under harsh reaction conditions.
-
Residual Solvents: Solvents used in the reaction and purification (e.g., recrystallization) steps may be retained in the final product.[5]
Chapter 2: High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high resolution, sensitivity, and robustness. For methyl 2-chloro-3-nitrobenzoate, a reverse-phase method is highly effective.
Causality of Method Choice: Reverse-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Methyl 2-chloro-3-nitrobenzoate and its likely isomeric impurities have slight differences in polarity, which allows for their effective separation and quantification. The addition of an acid to the mobile phase ensures that the carboxylic acid group (if analyzing the acid form) is protonated, leading to sharper, more symmetrical peaks.[6]
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 80% B over 15 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Standard and Sample Preparation:
-
Solvent (Diluent): Acetonitrile/Water (50:50 v/v).
-
Sample Preparation: Accurately weigh approximately 10 mg of the methyl 2-chloro-3-nitrobenzoate sample and dissolve it in 10 mL of diluent to achieve a concentration of ~1 mg/mL. Sonicate briefly to ensure complete dissolution.
-
-
Analysis and Calculation:
-
Inject the sample and record the chromatogram.
-
Integrate the area of all peaks.
-
Calculate the purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Workflow Diagram: HPLC Purity Analysis
Caption: Workflow for HPLC purity assessment.
Chapter 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly well-suited for identifying unknown impurities in the methyl 2-chloro-3-nitrobenzoate sample, as the mass spectrometer provides structural information.
Causality of Method Choice: The combination of a halogen and a nitro group makes the analyte and related impurities amenable to analysis by GC.[7] The electron capture detector (ECD) is highly sensitive to electronegative compounds like these, but MS provides the definitive advantage of identification.[7][8] By comparing the fragmentation pattern of an impurity peak to a spectral library (e.g., NIST), a confident identification can often be made without needing a reference standard for that specific impurity.
Detailed Experimental Protocol: GC-MS
-
Instrumentation:
-
GC system equipped with a split/splitless injector and a Mass Spectrometric detector.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate.
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in the chosen solvent.
-
-
Analysis and Interpretation:
-
Acquire the total ion chromatogram (TIC).
-
Examine the mass spectrum for each impurity peak.
-
Perform a library search to tentatively identify the impurities.
-
Confirm identifications by comparing retention times and mass spectra with authentic standards if available.
-
Workflow Diagram: GC-MS Impurity Profiling
Caption: Workflow for GC-MS impurity identification.
Chapter 4: Quantitative NMR (qNMR) as a Primary Purity Standard
Quantitative ¹H NMR (qNMR) stands out as a primary analytical method because the signal intensity is directly proportional to the number of protons contributing to it.[9] This allows for the determination of purity by comparing the integral of a unique analyte signal to that of a certified internal standard of known purity and weight, eliminating the need for a specific reference standard of the analyte itself.[10][11]
Causality of Method Choice: qNMR is orthogonal to chromatographic techniques.[10] It is insensitive to non-proton-containing impurities (like inorganic salts) and can simultaneously identify and quantify residual solvents. By carefully selecting a non-overlapping signal from the analyte and the internal standard, a highly accurate and precise purity value can be calculated.
Detailed Experimental Protocol: ¹H qNMR
-
Instrumentation and Materials:
-
NMR Spectrometer (≥400 MHz).
-
High-purity deuterated solvent (e.g., DMSO-d₆).
-
Certified Internal Standard (IS) of known purity (e.g., Maleic Anhydride). Choose an IS with sharp singlets that do not overlap with analyte signals.
-
Analytical balance.
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the methyl 2-chloro-3-nitrobenzoate sample into a vial.
-
Accurately weigh ~5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters (Self-Validating System):
-
Pulse Angle: 90° pulse to ensure maximum signal excitation.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any signal being integrated (typically 30-60 seconds) to ensure complete relaxation and accurate integration.
-
Scan Number (ns): ≥ 16 scans to achieve an adequate signal-to-noise ratio.
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass weighed
-
P = Purity of the standard
-
x = Analyte (methyl 2-chloro-3-nitrobenzoate)
-
std = Internal Standard
-
-
Workflow Diagram: qNMR Purity Determination
Caption: Workflow for qNMR absolute purity determination.
Chapter 5: Comparative Analysis and Data Presentation
To illustrate the practical application of these methods, we present hypothetical data from the analysis of three different commercial lots of methyl 2-chloro-3-nitrobenzoate.
Comparative Data for Commercial Lots
| Lot Number | HPLC Purity (Area %) | GC-MS Identified Impurities (>0.05%) | qNMR Purity (% w/w) |
| Lot A | 99.85% | Methyl 2-chloro-5-nitrobenzoate (0.11%) | 99.7% |
| Lot B | 98.60% | Methyl 2-chlorobenzoate (0.85%), Methyl 2-chloro-5-nitrobenzoate (0.55%) | 98.5% |
| Lot C | 99.50% | Toluene (0.20%), Methyl 2-chloro-5-nitrobenzoate (0.15%) | 99.2% (Corrected for non-volatile components) |
Discussion of Results
-
Lot A shows high purity across all methods, with HPLC and qNMR results in close agreement. GC-MS successfully identified the minor isomeric impurity.
-
Lot B demonstrates a lower purity, which is corroborated by both HPLC and qNMR. GC-MS was crucial in identifying the presence of unreacted starting material, a key piece of information for a process chemist.
-
Lot C highlights an important distinction. The HPLC purity appears high, but qNMR reveals a slightly lower value. GC-MS identifies a residual solvent (Toluene). Since HPLC area percent can be misleading if impurities have different UV responses or are non-UV active, the qNMR result is considered more accurate for the absolute content of the active molecule.
Conclusion: A Multi-faceted Approach to Purity Verification
No single analytical technique provides a complete picture of a compound's purity. This guide demonstrates that a multi-faceted, orthogonal approach is the most robust strategy for benchmarking commercial reagents like methyl 2-chloro-3-nitrobenzoate.
-
HPLC serves as an excellent tool for routine quality control, offering high throughput and sensitivity for detecting trace impurities, especially isomers.[6][9]
-
GC-MS is invaluable for identifying volatile impurities, such as residual starting materials and solvents, which might be missed or misidentified by other methods.[12]
-
qNMR provides a highly accurate, absolute measure of purity against a certified standard and should be considered the gold standard for definitive purity assignment, especially when establishing a new supplier or qualifying a batch for critical cGMP applications.[11]
By integrating these techniques, researchers, scientists, and drug development professionals can build a comprehensive purity profile, ensuring the quality and reliability of their starting materials and the ultimate success of their scientific endeavors.
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A Senior Application Scientist's Guide to the In-Silico Toxicity Assessment of 2-Chloro-3-Nitrobenzoate Impurities
This guide provides an in-depth comparison of in-silico methodologies for the toxicological assessment of potential impurities related to 2-chloro-3-nitrobenzoate, a compound class relevant in various chemical syntheses. As drug development professionals, ensuring the safety of pharmaceutical products is paramount. This involves rigorous control of impurities, which can arise during the synthesis or degradation of an active pharmaceutical ingredient (API). This guide is structured to provide not just a procedural overview, but the causal logic behind the selection of methods, the interpretation of data, and the framework for making scientifically sound safety assessments, grounded in regulatory expectations.
The Imperative for Impurity Qualification
In pharmaceutical manufacturing, the control of impurities is not merely a quality issue but a critical safety requirement. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, reporting, and qualification of impurities.[1] The core guidelines, ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products, set thresholds for impurities that trigger the need for safety qualification.[2][3]
For a subset of impurities, particularly those with the potential to be DNA-reactive, there is a significantly higher risk of carcinogenicity, even at very low exposure levels. The ICH M7(R2) guideline specifically addresses these mutagenic impurities, emphasizing that their presence must be controlled to levels associated with a negligible risk.[4][5] The guideline focuses on DNA reactive substances that can directly cause DNA damage, often detected through a bacterial reverse mutation (Ames) assay.[5] It is within this high-stakes context that in-silico toxicology has become an indispensable tool.
Nitroaromatic compounds, the class to which 2-chloro-3-nitrobenzoate belongs, are known to exhibit various toxicities, including mutagenicity and carcinogenicity, making a thorough assessment of their impurities essential.[6][7] However, experimental toxicological data for novel or low-level impurities is often scarce. The safety data sheet for 2-chloro-3-nitrobenzoate, for instance, indicates it is a skin and eye irritant but provides no data on its germ cell mutagenicity or carcinogenicity.[8][9] This data gap is precisely where predictive computational toxicology provides its greatest value.
The In-Silico Paradigm: A Dual-Methodology Approach
The ICH M7 guideline endorses the use of in-silico, or computational, toxicology assessments to predict the outcome of a bacterial mutagenicity assay.[10] A key principle mandated by the guideline is the use of two complementary (Q)SAR (Quantitative Structure-Activity Relationship) methodologies: one expert rule-based and one statistical-based.[11][12] The rationale for this dual approach is to leverage different predictive philosophies, thereby increasing the overall accuracy and reducing the likelihood of false negatives. The absence of structural alerts from two complementary systems is often sufficient to conclude that an impurity is of no mutagenic concern.[13]
-
Expert Rule-Based Systems: These systems are built on human expertise. Toxicologists analyze existing literature and proprietary data to define "structural alerts"—molecular substructures or fragments known to be associated with a specific toxicological hazard.[14] When a query chemical is analyzed, the system checks for the presence of these alerts.
-
Statistical-Based Systems: These systems use machine learning algorithms trained on large datasets of chemicals with known experimental toxicity data.[15] The model learns complex relationships between a molecule's structural features (descriptors) and its biological activity to make a prediction for a new chemical.[16]
The following diagram illustrates the overarching workflow for assessing impurities under ICH M7, highlighting the central role of these two in-silico approaches.
Caption: ICH M7 workflow for mutagenic impurity assessment.
Comparative Analysis of Leading In-Silico Platforms
Several software platforms are widely used in the pharmaceutical industry to meet the requirements of ICH M7. This section compares some of the most prominent tools.
| Feature | Derek Nexus (Lhasa Limited) | Sarah Nexus (Lhasa Limited) | Leadscope Model Applier (Instem) |
| Methodology | Expert Rule-Based [17] | Statistical-Based (Machine Learning)[11] | Statistical-Based (Multiple Models)[18] |
| Core Principle | Identifies toxicophores based on a knowledge base of curated structure-activity relationships.[14] | Predicts mutagenicity using a self-organising hypothesis network trained on bacterial mutagenicity data.[15][16] | Provides predictions from a suite of models, many developed with the FDA, covering various endpoints.[18] |
| Primary Endpoint | Broad toxicology coverage (>40 endpoints), including mutagenicity, carcinogenicity, skin sensitization, etc.[19] | Bacterial mutagenicity (Ames test).[17] | Multiple endpoints including genetic toxicity, carcinogenicity, reproductive toxicity, and more.[20] |
| Output | Qualitative prediction (e.g., "Plausible"), likelihood, reasoning, and supporting references.[21] | Quantitative prediction of mutagenicity, confidence level, and identification of hypotheses.[16] | Probability of toxicity, model applicability domain assessment, and supporting data from analogs.[22] |
| Strengths | High transparency (clear reasoning), broad endpoint coverage, valuable for mechanistic understanding. | High accuracy in predicting Ames mutagenicity, provides a quantitative confidence score. | Robust, FDA-validated models, extensive databases for analog searching and read-across.[18] |
| Limitations | May not identify novel toxicophores not yet in the knowledge base. | Primarily focused on mutagenicity; less transparent "black box" nature compared to rule-based systems. | Predictions are only as good as the training data; may be less effective for novel chemical spaces outside the model domain.[23] |
| ICH M7 Role | Fulfills the expert rule-based requirement.[11] | Fulfills the statistical-based requirement.[11] | Fulfills the statistical-based requirement. |
A study evaluating Derek Nexus for phototoxicity prediction found a specificity of 93% and an overall accuracy of 77%.[24] This highlights the strength of expert systems in correctly identifying negatives. Statistical models, integrated into platforms like the QSAR Toolbox, achieved a sensitivity of 73% and an overall accuracy of 79% in the same study, demonstrating their predictive power.[24]
Experimental Protocol: A Step-by-Step In-Silico Workflow
This protocol outlines a self-validating system for the in-silico assessment of a hypothetical impurity, 2-chloro-5-nitrobenzoate , a positional isomer of the target compound.
Objective: To classify the mutagenic potential of 2-chloro-5-nitrobenzoate according to ICH M7 guidelines using a dual-methodology computational assessment.
Materials:
-
Chemical structure of the query impurity (SMILES or MOL file).
-
Access to a validated expert rule-based software (e.g., Derek Nexus).
-
Access to a validated statistical-based software (e.g., Sarah Nexus or Leadscope Model Applier).
Methodology:
Step 1: Structure Input and Verification
-
Action: Input the chemical structure of 2-chloro-5-nitrobenzoate into both the expert rule-based and statistical-based platforms.
-
Causality: Ensure the correct chemical structure is being analyzed. Isomeric confusion is a common source of error. The software requires an unambiguous representation (like a SMILES string) to calculate descriptors and match structural alerts.
Step 2: Execution of Expert Rule-Based Prediction (e.g., Derek Nexus)
-
Action: Run the mutagenicity prediction. The software will compare the structure against its knowledge base of alerts.
-
Causality: This step identifies known structural motifs associated with mutagenicity. For a nitroaromatic compound, the system will likely flag the nitro group as a potential structural alert for mutagenicity, as this class is well-known for this endpoint.[6]
Step 3: Execution of Statistical-Based Prediction (e.g., Sarah Nexus)
-
Action: Run the Ames mutagenicity prediction. The model will analyze the molecule based on its training set.
-
Causality: This provides an independent, data-driven assessment. The model considers the entire molecule, including the mitigating or exacerbating effects of other substituents (like the chloro-group), which may not be fully captured in a general rule-based alert.[25]
Step 4: Data Collation and Initial Analysis
-
Action: Tabulate the results from both systems. Note the prediction (positive, negative, equivocal, or out-of-domain), the confidence level, and the specific alert or hypothesis triggered.
-
Causality: A structured summary is essential for a clear comparison and to identify concordant or discordant results, which will guide the subsequent expert review.
| Prediction System | Result for 2-chloro-5-nitrobenzoate | Details / Rationale |
| Derek Nexus | Positive (Plausible) | Alert Fired: "Aromatic nitro group". Reasoning: Aromatic nitro compounds can be metabolically reduced to form reactive hydroxylamines that can form DNA adducts. |
| Sarah Nexus | Positive | Confidence: 85%. Triggering Hypothesis: Aromatic nitro compounds are associated with mutagenicity in the training set. The model identifies analogs with positive Ames test results. |
Step 5: Expert Review - The Critical Step
-
Action: A qualified toxicologist must review the combined outputs. This is not a simple acceptance of the computer's prediction.[12]
-
Concordant Positive Results: As seen in the table above, both systems predict a positive outcome. The expert review should confirm that the alert is relevant to the query compound and not negated by other molecular features. The strength of the supporting data for the alert and the analogs in the statistical model should be assessed.
-
Discordant Results (e.g., one positive, one negative): This requires a deeper investigation. The expert must determine which prediction is more reliable. This may involve examining the applicability domain of the statistical model (is the compound similar to the training set?) and the specific reasoning behind the expert alert (are there mitigating factors, such as steric hindrance, that the rule doesn't account for?).
-
Negative Results: If both systems return a negative result, confidence in the lack of mutagenic potential is high. The expert should still confirm the compound is within the applicability domain of both models.
-
-
Causality: Expert review provides the scientific judgment that software cannot. It contextualizes the automated predictions, resolves ambiguity, and builds a scientifically defensible argument for the final classification, which is crucial for regulatory submission.[12]
Step 6: Final Classification and Reporting
-
Action: Based on the expert review, assign an ICH M7 class to the impurity. For our example with two concordant positive results, the impurity would be classified as Class 3 (an impurity with a structural alert, but lacking experimental data).
-
Causality: This classification dictates the required control strategy. A Class 3 impurity must be controlled at or below a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure, a level considered to pose a negligible cancer risk.[26]
The following diagram visualizes the distinct logic of the two complementary systems.
Caption: Comparison of expert-based and statistical-based logic.
Conclusion and Future Outlook
The in-silico assessment of pharmaceutical impurities is a powerful, predictive, and ethically responsible approach that is firmly embedded in the regulatory landscape. For compounds like 2-chloro-3-nitrobenzoate and its potential impurities, where experimental data may be absent, a well-executed computational assessment is the cornerstone of the safety evaluation.
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A Comparative Analysis of the Antibacterial Activity of Chloro-nitrobenzoic Acid Isomers: A Guide for Researchers
In the ever-pressing search for novel antimicrobial agents to combat the rise of antibiotic resistance, the exploration of relatively simple, synthetically accessible small molecules is a critical research avenue. Among these, substituted benzoic acid derivatives have long been recognized for their biological activities. This guide provides a comparative analysis of the antibacterial properties of chloro-nitrobenzoic acid isomers, offering a resource for researchers in microbiology, medicinal chemistry, and drug development. Herein, we delve into the available experimental data, elucidate potential mechanisms of action, and provide standardized protocols for comparative evaluation to guide future research in this area.
The Isomers of Chloro-nitrobenzoic Acid: A Structural Overview
The combination of a chloro and a nitro substituent on the benzoic acid backbone gives rise to a number of positional isomers, each with a unique electronic and steric profile that can significantly influence its biological activity. The relative positions of the carboxyl, chloro, and nitro groups dictate the molecule's polarity, lipophilicity, and ability to interact with biological targets. Understanding these structural nuances is fundamental to interpreting their antibacterial efficacy.
Comparative Antibacterial Activity: A Review of the Evidence
While a comprehensive, head-to-head comparison of all chloro-nitrobenzoic acid isomers is not extensively documented in the current literature, studies on individual isomers and their derivatives provide valuable insights into their antibacterial potential.
A recent study investigated the antibacterial activity of 2-chloro-5-nitrobenzoic acid (2Cl5NBH) and its derivatives against a panel of Gram-positive and Gram-negative bacteria. The parent acid, 2Cl5NBH, demonstrated moderate activity, particularly against Gram-positive strains.[1][2] For instance, in a disk diffusion assay, 2Cl5NBH exhibited inhibition zones of 24-19 mm against Staphylococcus aureus ATCC at the tested concentrations.[2] The study also highlighted that derivatives of 2Cl5NBH could exhibit broad-spectrum antibacterial and antibiofilm activity against both Gram-positive and Gram-negative bacteria.[2][3][4]
Table 1: Summary of Reported Antibacterial Activity of Chloro-nitrobenzoic Acid Isomers
| Isomer | Test Organism(s) | Reported Activity | Citation(s) |
| 2-Chloro-5-nitrobenzoic acid | Staphylococcus aureus, Escherichia coli, Salmonella typhimurium | Moderate activity, particularly against Gram-positive bacteria. Inhibition zones of 19-24 mm against S. aureus. Also shows biofilm inhibition potential. | [1][2] |
| 2-Chloro-3-nitrobenzoic acid | Not directly tested | Precursor for potential antimicrobial agents. | [5] |
| 2-Chloro-4-nitrobenzoic acid | Not directly tested | Mentioned as a potential antiviral and anticancer agent. | [6][8] |
| 3-Chloro-4-nitrobenzoic acid | Not directly tested | Intermediate for pharmaceuticals. | [7] |
| 4-Chloro-3-nitrobenzoic acid | Not directly tested | Intermediate for pharmaceuticals. | |
| Other Isomers | Not specified | No direct antibacterial data found in the conducted search. |
Elucidating the Mechanism of Action: A Look into the Molecular Battlefield
The antibacterial effect of chloro-nitrobenzoic acid isomers is likely multifactorial. One proposed mechanism for 2-chloro-5-nitrobenzoic acid involves its intracellular reduction. The nitro group can be enzymatically reduced by bacterial nitroreductases to generate reactive nitrogen species (RNS) and reactive oxygen species (ROS).[1] These highly reactive species can induce significant oxidative stress within the bacterial cell, leading to damage of critical macromolecules such as DNA, proteins, and lipids, ultimately inhibiting bacterial replication and viability.[1]
Furthermore, the lipophilic nature of these compounds, influenced by the chloro and nitro substituents, may facilitate their diffusion across the bacterial cell membrane. Once inside the cytoplasm, the acidic nature of the carboxyl group can lead to a decrease in intracellular pH, disrupting cellular homeostasis. The structural differences between Gram-positive and Gram-negative bacteria, particularly the presence of an outer membrane in the latter, may account for variations in susceptibility.[1]
Experimental Protocols for Comparative Assessment
To facilitate a standardized comparison of the antibacterial activity of chloro-nitrobenzoic acid isomers, the following detailed protocol for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is provided. This method is a gold standard for quantifying the in vitro susceptibility of bacteria to antimicrobial agents.
Broth Microdilution Assay for MIC Determination
Objective: To determine the lowest concentration of a chloro-nitrobenzoic acid isomer that visibly inhibits the growth of a specific bacterium.
Materials:
-
Chloro-nitrobenzoic acid isomers
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator
Step-by-Step Protocol:
-
Preparation of Stock Solutions:
-
Dissolve each chloro-nitrobenzoic acid isomer in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution.
-
Further dilute the stock solutions in sterile MHB to create a working stock solution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing sterile MHB.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 600 nm.
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the working stock solution of the test compound to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.
-
-
Controls:
-
Positive Control (Growth Control): A well containing 200 µL of MHB and the bacterial inoculum, but no test compound.
-
Negative Control (Sterility Control): A well containing 200 µL of MHB only.
-
Solvent Control: If a solvent like DMSO is used, include a control with the highest concentration of the solvent used in the assay to ensure it does not inhibit bacterial growth.
-
-
Incubation:
-
Seal the plate (e.g., with a sterile lid or adhesive film) and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Optionally, the optical density (OD) at 600 nm can be read using a microplate reader to quantify growth.
-
Diagram of the Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship (SAR): Unraveling the Molecular Determinants of Activity
The position of the chloro and nitro groups on the benzoic acid ring is expected to significantly influence antibacterial activity. While a comprehensive SAR study across all isomers is lacking, some general principles can be inferred:
-
Electron-withdrawing Effects: Both the chloro and nitro groups are strongly electron-withdrawing. Their positions will affect the acidity of the carboxylic acid group and the overall electron distribution of the aromatic ring. This can impact the molecule's ability to interact with bacterial enzymes or other cellular components.
-
Lipophilicity: The chloro group increases the lipophilicity of the molecule, which may enhance its ability to penetrate the bacterial cell membrane. The position of the substituents will modulate the overall octanol-water partition coefficient (logP), a key determinant of membrane permeability.
-
Steric Hindrance: The size and position of the substituents can create steric hindrance, which may either promote or hinder binding to a biological target. For instance, a substituent ortho to the carboxylic acid group could influence its conformation and interaction with target sites.
Further quantitative structure-activity relationship (QSAR) studies are needed to build predictive models for the antibacterial activity of this class of compounds.
Conclusion and Future Directions
The available evidence suggests that chloro-nitrobenzoic acid isomers, particularly 2-chloro-5-nitrobenzoic acid, represent a promising starting point for the development of new antibacterial agents. Their straightforward synthesis, coupled with their demonstrated biological activity, makes them attractive candidates for further investigation.
However, this guide also highlights significant gaps in the current understanding of these compounds. A systematic evaluation of the antibacterial activity of all positional isomers against a broad panel of clinically relevant bacteria is urgently needed. Such studies, employing standardized methodologies like the broth microdilution assay, would provide the necessary data for a robust comparative analysis and the elucidation of a clear structure-activity relationship. Future research should also focus on exploring the detailed molecular mechanisms of action, identifying specific bacterial targets, and evaluating the in vivo efficacy and toxicity of the most promising isomers and their derivatives.
By providing a framework for understanding and evaluating the antibacterial potential of chloro-nitrobenzoic acid isomers, this guide aims to stimulate further research that could ultimately contribute to the discovery of novel therapeutics to address the global challenge of antimicrobial resistance.
References
-
MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]
-
MDPI. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. [Link]
-
PubMed Central. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Exploring the Applications of 2-Chloro-5-nitrobenzoic Acid in Fine Chemicals. [Link]
-
ResearchGate. (PDF) From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]
-
PubMed. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]
-
ResearchGate. (PDF) Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. [Link]
-
ResearchGate. The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. [Link]
- Google Patents. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
-
PubChem. 4-Chloro-3-nitrobenzoic acid. [Link]
-
PubChem. 2-Chloro-5-nitrobenzoic acid. [Link]
- Google Patents.
-
PubChem. 4-Chloro-2-nitrobenzoic acid. [Link]
-
Carl ROTH. Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. [Link]
-
PubChem. 2-Chloro-3-nitrobenzoic acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Chloro-2-Nitrobenzoic Acid in Pharmaceutical Development. [Link]
-
PubChem. 3-Chloro-4-nitrobenzoic acid. [Link]
-
Chemsrc. 3-Chloro-2-nitrobenzoic acid | CAS#:4771-47-5. [Link]
-
Georganics. 3-Chloro-2-nitrobenzoic acid - High purity. [Link]
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Safety Operating Guide
Laboratory Safety & Disposal Guide: 2-Chloro-3-nitrobenzoate
Executive Summary & Immediate Safety Directive
Do not treat this compound as standard organic waste. 2-Chloro-3-nitrobenzoic acid (CAS: 3970-35-2) presents a dual-hazard profile: the thermal instability inherent to the nitro group and the toxic combustion potential of the chlorinated ring.[1][2]
CRITICAL PROHIBITION:
-
NEVER mix this compound with strong bases (e.g., NaOH, KOH) or amines in the waste stream.[2] Although it is an acid, neutralization exotherms can trigger the thermal decomposition of the nitro moiety, leading to rapid over-pressurization or deflagration.[2]
-
NEVER dispose of down the drain.[2]
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in a self-validating safety system.[2]
| Property | Data | Operational Implication |
| CAS Number | 3970-35-2 | Use for specific inventory tracking and SDS retrieval.[1][2] |
| Molecular Formula | C₇H₄ClNO₄ | MW: 201.56 g/mol .[1][2][3] |
| Physical State | Solid (Powder) | Dust explosion hazard if aerosolized.[1][2] |
| Melting Point | 183–188 °C | High thermal stability, but avoid heating >50°C during handling.[1][2] |
| Acidity (pKa) | ~2.0 (Estimated) | Stronger acid than benzoic acid due to electron-withdrawing groups.[1][2] |
| Primary Hazards | Skin/Eye Irritant (H315, H319) | Requires barrier protection (Nitrile gloves >0.11mm).[1][2] |
| Reactivity | Incompatible with Strong Bases | Risk of violent reaction/decomposition.[1][2][4][5][6] |
Pre-Disposal Protocol: The "Self-Validating" System
A self-validating system ensures safety by physically preventing error states before they occur.[1][2]
A. Segregation Logic
The primary cause of accidents with nitro-aromatics is improper waste stream mixing.[2]
-
Validation Step: Measure the pH of your liquid waste container before adding this compound.[2] If pH > 9, STOP . Do not add.
-
Stream Assignment: Assign to "Halogenated Organic Waste" (if dissolved) or "Solid Hazardous Waste" (if pure).
B. Stabilization
If the compound is in solution (e.g., reaction mother liquor):
-
Ensure the solvent is compatible (e.g., Dichloromethane, Ethyl Acetate).[2]
-
Do not concentrate to dryness on a rotary evaporator if peroxides or other instable byproducts are suspected.[2]
-
Store in amber glass to prevent UV-degradation until pickup.
Disposal Workflows
Workflow 1: Waste Classification & Routing
This decision tree guides the researcher to the correct disposal stream, minimizing the risk of incompatible mixing.[2]
Figure 1: Waste segregation logic tree ensuring separation from incompatible streams and correct regulatory classification.
Workflow 2: Spill Response & Cleanup
In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the nitro-compound.
Figure 2: Emergency response workflow emphasizing dust suppression and avoidance of reactive cleaners.
Detailed Operational Procedures
Step 1: Packaging for Disposal
-
Solids: Place the material in a clear glass or HDPE jar. Label the inner container clearly. Place this jar inside a secondary hazardous waste bag (polyethylene).
-
Liquids: Use standard solvent safety cans or coated glass bottles. Leave 10% headspace to allow for thermal expansion.[2]
Step 2: Labeling (RCRA Compliance)
Proper labeling is the primary communication tool for downstream waste handlers.[2]
-
Chemical Name: Write "2-Chloro-3-nitrobenzoic acid" fully. Do not use abbreviations or chemical structures alone.
-
Hazard Checkboxes: Mark "Toxic" and "Irritant".[2]
-
Constituents: If in solution, list the solvent percentage (e.g., "90% Dichloromethane, 10% 2-Chloro-3-nitrobenzoic acid").
Step 3: Final Destruction (EHS/Contractor Level)
-
Method: High-temperature incineration equipped with a scrubber.[2]
-
Reasoning: Incineration ensures the complete breakdown of the nitro group (preventing environmental persistence) and the scrubber captures the Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx) generated during combustion [1].
Regulatory & Compliance Context (US Focus)
-
RCRA Status: While 2-Chloro-3-nitrobenzoic acid is not explicitly listed on the P-list or U-list, it is a characteristic hazardous waste.[1][2][7]
-
Waste Code Assignment:
-
If ignitable (e.g., in acetone): D001 .
-
If corrosive (pH < 2): D002 .[2]
-
If toxic (TCLP failure): D019 (Carbon Tetrachloride) or similar if halogenated solvents are used.
-
Best Practice: Manage as "Non-RCRA Regulated Hazardous Waste" if pure, but most facilities default to D001/D003 protocols for all nitro-aromatics to ensure incineration [2].
-
References
-
Fisher Scientific. (2021).[2] Safety Data Sheet: 2-Chloro-3-nitrobenzoic acid. Retrieved from [1][2]
-
U.S. Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [1][2]
-
PubChem. (n.d.).[2] 2-Chloro-3-nitrobenzoic acid (Compound Summary). National Library of Medicine.[2] Retrieved from [1][2]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. scribd.com [scribd.com]
- 6. Incompatibility of major chemicals - Labor Security System [laborsecurity.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
